molecular formula C6H11FeNO7 B1624521 Ferric ammonia citrate CAS No. 7050-19-3

Ferric ammonia citrate

Cat. No.: B1624521
CAS No.: 7050-19-3
M. Wt: 265.00 g/mol
InChI Key: PLKYGPRDCKGEJH-UHFFFAOYSA-N
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Description

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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity.

CAS No.

7050-19-3

Molecular Formula

C6H11FeNO7

Molecular Weight

265.00 g/mol

IUPAC Name

azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron

InChI

InChI=1S/C6H8O7.Fe.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3

InChI Key

PLKYGPRDCKGEJH-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.[Fe]

density

1.8 at 68 °F (USCG, 1999) - Denser than water;  will sink
Specific gravity: 1.8 at 20 °C/4 °C (solid)

Other CAS No.

7050-19-3

physical_description

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive.
Exists in two forms;  Brown hydrated form is garnet-red or brownish-yellow solid;  Green hydrated form is green deliquescent solid;  Soluble in water;  [Merck Index] Brown crystalline solid;  [MSDSonline]

Related CAS

1185-57-5 (Parent)

Origin of Product

United States

Foundational & Exploratory

The Structural Indeterminacy of Ferric Ammonium Citrate: A Guide to Coordination Chemistry and Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Chameleon

Ferric Ammonium Citrate (FAC) is a misnomer in the context of classical stoichiometry. Unlike crystalline salts with defined lattices (e.g., Sodium Chloride), FAC is a complex coordination compound with indefinite stoichiometry. It exists as a speciation gradient of iron(III) cores, citrate ligands, and ammonium counter-ions, stabilized by water of hydration.

For researchers in drug development, understanding FAC requires shifting from a "molecular weight" mindset to a "speciation" mindset. The compound is best described as a polynuclear iron-oxo cluster wrapped in a citrate shell, mimicking the biological iron storage protein ferritin.

The Chemical Enigma: Brown vs. Green Forms

FAC is synthesized by dissolving ferric hydroxide (


) in citric acid in the presence of ammonia. The ratio of reactants and the final pH dictate the formation of two distinct pharmaceutical grades: Brown  (Basic) and Green  (Acidic).
Table 1: Physicochemical Comparison of FAC Variants
FeatureBrown FAC (Basic)Green FAC (Acidic)
CAS Number 1332-98-5 (Specific)1333-00-2 (Specific)
Iron Content (% w/w) 16.5% – 22.5% 14.5% – 16.0%
Citrate Content ~65%~75%
Ammonia Content ~9%~7.5%
pH (5% Solution) 6.5 – 8.5 (Neutral/Basic)< 6.0 (Acidic)
Reducibility Lower photoreactivityHigh photoreactivity (rapid reduction to Fe²⁺)
Solubility High (Very soluble in water)High (Very soluble in water)
Primary Utility Hematinic (Iron supplements)Analytical Reagent, Cyanotype Photography

Critical Insight: The "Brown" form contains a higher ratio of


 to citrate, leading to larger polymeric clusters. The "Green" form has excess citrate, which stabilizes smaller oligomers (dimers/trimers), making it more reactive to light but less iron-dense.

Advanced Structural Theory: The Trinuclear Core

While FAC has no single crystal structure, advanced spectroscopic techniques (EXAFS, ESI-MS) have identified the Trinuclear Citrate Complex as the fundamental repeating unit in solution.

The Dominant Species:

Recent structural studies suggest that the core architecture consists of three Fe(III) centers bridged by alkoxide oxygen atoms from the citrate ligands.

  • The Core: An

    
     -like arrangement where iron atoms are bridged by oxygen.
    
  • The Shell: Four citrate ligands coordinate to the iron centers, saturating the octahedral coordination sites and preventing the formation of insoluble iron oxides (rust).

  • The Counter-ions: Ammonium (

    
    ) ions float in the outer sphere to balance the -6 charge of the complex.
    
Visualization: The Dynamic Equilibrium

In aqueous solution, FAC is not static. It exists in equilibrium between mononuclear species and polynuclear clusters.

FAC_Equilibrium cluster_0 Aqueous Speciation Gradient Fe_Source Fe(OH)3 + Citric Acid Monomer Mononuclear Complex [Fe(cit)2]5- Fe_Source->Monomer Dissolution Dimer Dinuclear Species [Fe2(cit)2]2- Monomer->Dimer pH < 6 (Green) Dimer->Monomer Trimer Trinuclear Core (Major) [Fe3(cit)4H]6- Dimer->Trimer Polymerization Trimer->Dimer Polymer Polymeric Aggregates (Brown FAC High Conc) Trimer->Polymer pH > 7 (Brown) Polymer->Trimer Dilution/Acidification

Figure 1: The speciation of Ferric Ammonium Citrate in solution.[1][2] The equilibrium shifts based on pH and concentration, moving from monomeric species to the stable trinuclear core and eventually to larger polymeric aggregates in the Brown form.

Analytical Protocol: Iron Quantification via Iodometry

Because FAC is undefined, you cannot calculate molarity based on molecular weight. You must quantify the elemental iron fraction . The industry-standard method (USP/FCC) uses Iodometric Titration.

Principle

Ferric iron (


) oxidizes iodide ions (

) to iodine (

) in an acidic medium. The liberated iodine is titrated with sodium thiosulfate.[2][3]


Step-by-Step Methodology
  • Digestion: Dissolve 1.0 g of FAC (accurately weighed) in 25 mL water + 5 mL concentrated HCl .

    • Why: The acid breaks the strong Fe-Citrate coordination bonds, releasing free

      
      .
      
  • Oxidation/Reaction: Add 4 g Potassium Iodide (KI) . Stopper the flask immediately.

    • Why: Excess KI drives the reduction of Iron(III) to Iron(II). The stopper prevents the volatilization of the generated Iodine (

      
      ).
      
  • Incubation: Let stand protected from light for 15 minutes .

    • Why: Light can catalyze the oxidation of iodide by atmospheric oxygen, causing false positives.

  • Titration: Add 100 mL water to dilute. Titrate with 0.1 N Sodium Thiosulfate until the yellow iodine color fades to pale yellow.

  • Indicator: Add Starch TS .[2][3][4] The solution turns dark blue. Continue titrating dropwise until the blue color disappears (colorless endpoint).

Calculation


(Each mL of 0.1 N 

is equivalent to 5.585 mg of Fe)[2][4][5]

Assay_Workflow Step1 Sample Prep 1g FAC + HCl Step2 Iodide Addition + 4g KI Step1->Step2 Acid Hydrolysis Step3 Dark Incubation 15 Mins Step2->Step3 Redox Reaction Step4 Titration vs 0.1N Na2S2O3 Step3->Step4 Liberated I2 Step5 Endpoint Blue -> Colorless Step4->Step5 Quantification

Figure 2: Workflow for the Iodometric determination of Iron content in FAC.

Pharmaceutical Context: Bioavailability Mechanism

The structural ambiguity of FAC is its functional advantage in drug delivery.

  • Safety: Unlike Ferrous Sulfate (

    
    ), which releases free iron ions that can cause oxidative damage to the gut lining, FAC holds the iron in the citrate "cage."
    
  • Release: The complex is stable at neutral pH (saliva/esophagus) but undergoes ligand exchange in the duodenum. The citrate donates the iron to biological transporters (Transferrin) or mucosal uptake channels (DMT1) only upon enzymatic degradation or acidic shift.

References

  • European Journal of Inorganic Chemistry. (2015). Structure and Speciation of Ferric Ammonium Citrate.[6][7][8]

  • Food and Agriculture Organization (FAO). Ferric Ammonium Citrate Monograph (JECFA).

  • PubChem. Ferric Ammonium Citrate (Compound Summary).

  • U.S. Pharmacopeia (USP). Ferric Ammonium Citrate Standards.

Sources

A Technical Guide to the Forms and Functions of Ferric Ammonium Citrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Iron Salt

Ferric Ammonium Citrate (FAC) is a complex coordination compound that exists in two primary forms: a green and a brown variant. While both serve as sources of iron, their distinct chemical and physical properties dictate their suitability for specific applications, ranging from pharmaceutical formulations and nutritional supplements to advanced diagnostic imaging and biopharmaceutical manufacturing. This guide provides an in-depth technical exploration of the two forms of FAC, offering researchers, scientists, and drug development professionals the critical insights necessary for informed selection and application. The narrative will delve into the causality behind their differing characteristics, from synthesis to functional performance, ensuring a thorough understanding grounded in scientific principles.

The Chemical Dichotomy: Unraveling the Structural and Compositional Differences

The distinct coloration of green and brown Ferric Ammonium Citrate is a direct manifestation of their underlying chemical differences. Although both are complex salts of undefined stoichiometry, extensive research has elucidated their primary components and compositional variances.[1]

The synthesis of both forms involves the reaction of ferric hydroxide with citric acid and subsequent treatment with ammonium hydroxide.[2][3] The key determinant in the formation of either the green or brown complex is the pH of the reaction medium. The brown form is typically obtained from an alkaline solution, while the green form precipitates from an acidic solution.[1]

Recent structural studies have revealed that the major component in both commercial brown and green FAC is a trinuclear ferric citrate complex, specifically [Fe₃(cit)₄H]⁶⁻.[1] However, the green form is a mixture, also containing a dinuclear species, [Fe₂(Hcit)₃]³⁻, in an approximate 1:1 ratio with the trinuclear complex.[1] This fundamental structural difference contributes to the variation in their physical and chemical properties.

Comparative Analysis of Compositional Properties

The differing ratios of iron, ammonia, and citric acid are key identifiers for each form. The following table summarizes the typical compositional specifications for green and brown Ferric Ammonium Citrate.

PropertyGreen Ferric Ammonium CitrateBrown Ferric Ammonium CitrateReference
Iron (Fe) Content 14.5% - 16.0%16.5% - 18.5% (can be up to 22.5%)[4][5][6][7][8]
Ammonia (NH₃) Content Approximately 7.5%Approximately 9%[4][5]
Citric Acid Content Approximately 75%Approximately 65%[4][5]
Appearance Thin, transparent green scales, granules, or powderReddish-brown or garnet-red scales, granules, or a brownish-yellow powder[4][9]
Solubility in Water Freely solubleFreely soluble[2]
Photosensitivity More readily reduced by lightLess sensitive to light than the green form[2][10]

Synthesis and Manufacturing: A Tale of Two pH Environments

The manufacturing process for both forms of Ferric Ammonium Citrate begins with the same core reactants: citric acid and a source of ferric iron, typically ferric hydroxide. The differentiation arises from the stoichiometry of the reactants and the pH control during the reaction with ammonium hydroxide.

Conceptual Synthesis Workflow

The following diagram illustrates the generalized synthesis pathway leading to the two distinct forms of Ferric Ammonium Citrate.

G cluster_0 Core Reaction cluster_1 pH Adjustment & Complexation cluster_2 Product Isolation Citric Acid Citric Acid Reaction Vessel Reaction Vessel Citric Acid->Reaction Vessel Ferric Hydroxide Ferric Hydroxide Ferric Hydroxide->Reaction Vessel Ammonium Hydroxide Ammonium Hydroxide Reaction Vessel->Ammonium Hydroxide Ferric Citrate Intermediate Acidic Conditions (pH < 7) Acidic Conditions (pH < 7) Ammonium Hydroxide->Acidic Conditions (pH < 7) Controlled Addition Alkaline Conditions (pH > 7) Alkaline Conditions (pH > 7) Ammonium Hydroxide->Alkaline Conditions (pH > 7) Excess Addition Evaporation & Drying Evaporation & Drying Acidic Conditions (pH < 7)->Evaporation & Drying Alkaline Conditions (pH > 7)->Evaporation & Drying Green Ferric Ammonium Citrate Green Ferric Ammonium Citrate Brown Ferric Ammonium Citrate Brown Ferric Ammonium Citrate Evaporation & Drying->Green Ferric Ammonium Citrate Evaporation & Drying->Brown Ferric Ammonium Citrate

Caption: Generalized synthesis workflow for green and brown ferric ammonium citrate.

A more detailed, step-by-step synthesis process is outlined below, based on general laboratory procedures.[2][11]

Experimental Protocol: Laboratory-Scale Synthesis

Objective: To synthesize green and brown ferric ammonium citrate.

Materials:

  • Ferric chloride (FeCl₃) or Ferric sulfate (Fe₂(SO₄)₃)

  • Ammonium hydroxide (NH₄OH)

  • Citric acid (C₆H₈O₇)

  • Distilled water

  • Beakers, stirring rods, pH meter, heating mantle, filtration apparatus

Procedure:

  • Preparation of Ferric Hydroxide:

    • Dissolve a stoichiometric amount of ferric chloride or sulfate in distilled water.

    • Slowly add ammonium hydroxide with constant stirring until a reddish-brown precipitate of ferric hydroxide (Fe(OH)₃) is formed.

    • Filter the precipitate and wash it thoroughly with distilled water to remove any unreacted salts.

  • Reaction with Citric Acid and Ammonium Hydroxide:

    • In a separate beaker, dissolve a calculated amount of citric acid in distilled water.

    • Add the freshly prepared ferric hydroxide precipitate to the citric acid solution and heat gently with stirring to facilitate the formation of ferric citrate.

  • Formation of Green Ferric Ammonium Citrate (Acidic Route):

    • To the ferric citrate solution, carefully add ammonium hydroxide dropwise while monitoring the pH. Maintain the pH in the acidic range (typically below 7).

    • The solution will turn a distinct green color.

  • Formation of Brown Ferric Ammonium Citrate (Alkaline Route):

    • To the ferric citrate solution, add an excess of ammonium hydroxide to raise the pH to the alkaline range (typically above 7).

    • The solution will develop a deep brown color.

  • Isolation of the Final Product:

    • Concentrate the respective green or brown solution by gentle heating to evaporate the water.

    • Pour the concentrated solution into a shallow dish and allow it to dry completely, protected from light.

    • The resulting solid can be crushed into a powder or collected as scales.

Applications in Research and Drug Development: A Tale of Two Functions

The distinct properties of green and brown Ferric Ammonium Citrate lead to their preferential use in different scientific and industrial domains.

Green Ferric Ammonium Citrate: The Photosensitive Agent

The higher photosensitivity of the green form makes it the preferred choice for applications involving light-induced reactions.[2]

  • Cyanotype Photography and Printing: In this historic photographic process, green ferric ammonium citrate is mixed with potassium ferricyanide. Upon exposure to UV light, the ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺), which then reacts with ferricyanide to form the characteristic Prussian blue image.[12]

  • Nutritional Supplements and Food Additives: The green form is also used as a nutrient and dietary supplement, as well as an anticaking agent for sodium chloride.[6][8] Its higher citric acid content may influence its taste profile and stability in certain food matrices.

Brown Ferric Ammonium Citrate: The Bioavailable Iron Source and Imaging Agent

The brown form, with its higher iron content, is predominantly used in pharmaceutical and nutritional applications where iron delivery is the primary goal.

  • Treatment of Iron-Deficiency Anemia: Brown FAC is a common ingredient in oral iron supplements for the treatment of anemia.[13][14][15][16] The citrate ligand helps to keep the iron soluble and bioavailable for absorption in the gastrointestinal tract.[14][16]

  • Oral Contrast Agent for Magnetic Resonance Imaging (MRI): Ferric ammonium citrate acts as a positive oral contrast agent for T1-weighted MRI of the upper abdomen.[17][18][19][20] It enhances the signal intensity of the gastrointestinal tract, improving the delineation of adjacent organs and pathologies.[17][18]

G Ferric Ammonium Citrate (Oral Administration) Ferric Ammonium Citrate (Oral Administration) GI Tract GI Tract Ferric Ammonium Citrate (Oral Administration)->GI Tract Concentrates in T1-weighted MRI T1-weighted MRI GI Tract->T1-weighted MRI Shortens T1 relaxation time Enhanced Signal Intensity Enhanced Signal Intensity T1-weighted MRI->Enhanced Signal Intensity Improved Organ Delineation Improved Organ Delineation Enhanced Signal Intensity->Improved Organ Delineation

Caption: Mechanism of Ferric Ammonium Citrate as an MRI contrast agent.

Ferric Ammonium Citrate in Cell Culture Media

Both forms of FAC are used as an iron source in cell culture media to support the growth of various cell lines, including Chinese Hamster Ovary (CHO) cells used in the production of recombinant proteins.[21] Iron is an essential micronutrient for cellular processes such as respiration and DNA synthesis.

However, it is crucial for researchers to be aware of the potential for lot-to-lot variability and the presence of impurities in commercial FAC preparations. A study has shown that manganese impurities in FAC can significantly impact CHO cell growth, viability, and the glycosylation patterns of recombinant proteins. Therefore, the use of low-impurity iron sources is recommended for consistent and reproducible cell culture processes.[21]

Quality Control and Analytical Procedures: Ensuring Purity and Potency

For researchers and drug development professionals, ensuring the quality and consistency of Ferric Ammonium Citrate is paramount. Pharmacopoeias such as the United States Pharmacopeia (USP) provide standardized methods for the identification, assay, and purity of FAC.[22][23][24]

Identification Tests (USP)

A series of qualitative tests are used to confirm the identity of Ferric Ammonium Citrate.[22][23]

  • Ignition: Upon ignition, the sample chars and leaves a residue of iron oxide.[22][23]

  • Reaction with Ammonium Hydroxide: A solution of FAC darkens upon the addition of 6 N ammonium hydroxide, but no precipitate is formed.[22][23]

  • Reaction with Potassium Permanganate and Mercuric Sulfate: Heating a solution of FAC with potassium permanganate and mercuric sulfate results in the formation of a white precipitate.[22][23]

  • Test for Ferric Citrate: The addition of potassium ferrocyanide to a solution of FAC should not produce a blue precipitate.[22][23]

Assay for Iron Content (USP)

The iron content of Ferric Ammonium Citrate is determined by a titrimetric method.[8][22][24]

Principle: The ferric iron (Fe³⁺) in the sample is reduced to ferrous iron (Fe²⁺) by potassium iodide in an acidic solution. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate using starch as an indicator.

Experimental Protocol:

  • Accurately weigh approximately 1 g of Ferric Ammonium Citrate and dissolve it in 25 mL of water and 5 mL of hydrochloric acid.

  • Add 4 g of potassium iodide, stopper the flask, and allow it to stand for 15 minutes, protected from light.

  • Add 100 mL of water.

  • Titrate the liberated iodine with 0.1 N sodium thiosulfate, adding starch indicator towards the end of the titration (when the solution turns a pale straw color). The endpoint is the disappearance of the blue color.

  • Perform a blank determination and make any necessary corrections.

  • Each mL of 0.1 N sodium thiosulfate is equivalent to 5.585 mg of iron (Fe).[8][22]

Limit Tests for Impurities (USP)

The USP also specifies limits and test procedures for various impurities, including:

  • Sulfate: A turbidimetric comparison with a standard sulfate solution after the addition of barium chloride.[22]

  • Oxalate: An extraction procedure followed by the addition of calcium acetate; no turbidity should be produced.[22]

  • Lead and Mercury: Determined by atomic absorption spectroscopy.[6][8][24]

Conclusion and Future Perspectives

The seemingly simple distinction between green and brown Ferric Ammonium Citrate belies a fascinating complexity in their chemical nature and functional applications. For researchers and drug development professionals, a nuanced understanding of these differences is critical for experimental success and product efficacy. The green form, with its higher photosensitivity, remains a valuable tool in specialized applications like cyanotype printing. The brown form, with its higher and bioavailable iron content, continues to be a mainstay in the treatment of iron-deficiency anemia and has found a valuable niche as an oral MRI contrast agent.

Future research should focus on further elucidating the precise structures of the complex iron-citrate-ammonia species present in both forms and how these structures influence their bioavailability and reactivity. For the biopharmaceutical industry, the development and adoption of highly purified, low-impurity grades of Ferric Ammonium Citrate will be crucial for ensuring the consistency and quality of cell culture processes and the resulting therapeutic proteins. As our understanding of the intricate chemistry of these compounds deepens, so too will our ability to harness their unique properties for scientific and therapeutic advancement.

References

  • PubChem. Ferric Ammonium Citrate. National Center for Biotechnology Information. [Link]

  • Scribd. Ferric Ammonium Citrate Synthesis. [Link]

  • Ataman Kimya. FERRIC AMMONIUM CITRATE. [Link]

  • Cyanoprints.com. Ferric Ammonium Citrate Green or Brown? | Cyanotype Guide. [Link]

  • DrugPatentWatch. Drugs Containing Excipient (Inactive Ingredient) FERRIC AMMONIUM CITRATE. [Link]

  • Ataman Kimya. FERRIC AMMONIUM CITRATE. [Link]

  • Weiss, A., et al. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality. Biotechnology Progress. 2021. [Link]

  • Project Blue Studio. The Differences. [Link]

  • FAO. FERRIC AMMONIUM CITRATE. [Link]

  • Bino, A., et al. Ferric Ammonium Citrate What's in It?. European Journal of Inorganic Chemistry. 2015. [Link]

  • U.S. Pharmacopeia. Ferric Ammonium Citrate. [Link]

  • Photrio.com Photography Forums. Brown or Green FAC for VDB. [Link]

  • Food Standards Australia New Zealand. CULTURE MEDIA. [Link]

  • New Alliance Fine Chem Pvt Ltd. FERRIC AMMONIUM CITRATE GREEN. [Link]

  • Stanford Chemicals. Case Study: SCC Supplies Ferric Ammonium Citrate with 20.5-22.5% Iron Content. [Link]

  • MedNexus. Ferric ammonium as oral contrast agent for abdominal MR imaging: experimental and clinical study. [Link]

  • Pharmaoffer.com. Ferric ammonium citrate API Manufacturers & Suppliers. [Link]

  • Lifeworth. BP USP Ammonium Ferric Citrate Brown Green Powder Supplier Manufacturer. [Link]

  • Patsnap Synapse. What is Ferric ammonium citrate used for?. [Link]

  • ResearchGate. Effect of ferric ammonium citrate supplementation on viable cell density. [Link]

  • Google Patents.
  • USP-NF. Ferric Ammonium Citrate. [Link]

  • medtigo. ferric ammonium citrate | Dosing & Uses. [Link]

  • ACS Publications. Synthesis, Spectroscopic and Structural Characterization of the First Mononuclear, Water Soluble Iron−Citrate Complex, (NH4)5Fe(C6H4O7)2·2H2O. [Link]

  • Showa Kako Corporation. Quality Specification. [Link]

  • Radiology Key. Contrast Agents and Magnetic Resonance Imaging. [Link]

  • Semelka, R. C., et al. The clinical value of ferric ammonium citrate: a positive oral contrast agent for T1-weighted MR imaging of the upper abdomen. Magnetic Resonance Imaging. 2000. [Link]

  • Asper, R., et al. Ferric ammonium citrate as a positive bowel contrast agent for MR imaging of the upper abdomen. Safety and diagnostic efficacy. Acta Radiologica. 1998. [Link]

  • OSTI.gov. Evaluation of oral abdominal contrast agent containing ferric ammonium citrate. [Link]

  • Google Patents.
  • FAO. FERRIC AMMONIUM CITRATE. [Link]

  • eCFR. 21 CFR 184.1296 -- Ferric ammonium citrate. [Link]

  • MDPI. In Vitro Bioaccessibility and Bioavailability of Iron from Mature and Microgreen Fenugreek, Rocket and Broccoli. [Link]

Sources

Synthesis and Preparation of Ferric Ammonium Citrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

Ferric Ammonium Citrate (FAC) is not a simple salt but a complex coordination polymer. Its behavior in the laboratory is defined by its undefined stoichiometry, existing on a continuum between two distinct commercial forms: Green (Acidic, reduced iron content, high photosensitivity) and Brown (Basic, higher iron content, high stability).

For research and drug development applications, understanding the ligand exchange mechanism is critical. The synthesis relies on the thermodynamic drive of citrate ions to displace aquo and hydroxo ligands from the iron center, stabilized by ammonium counter-ions.

FeatureGreen FAC (CAS: 1333-00-2)Brown FAC (CAS: 1185-57-5)
Iron Content 14.5% – 16.0%16.5% – 18.5%
Citric Acid Load ~75% (Excess Ligand)~65%
Ammonia Load ~7.5%~9.0%
pH (5% Soln) Acidic (~5.0–6.0)Neutral/Basic (~7.0–8.0)
Primary Use Photochemistry (Cyanotype), ActinometryCell Culture, Hematopoiesis Supplements

Mechanism of Synthesis

The synthesis is a multi-stage chelation process. Direct mixing of iron salts and citric acid yields impure mixtures containing counter-ions (chlorides/sulfates) that interfere with crystallization and biological applications.

The "Hydroxide Route" (Recommended):

  • Precipitation:

    
     (Hydrated Iron Oxide)
    
  • Chelation:

    
    
    
  • Neutralization:

    
    
    
Workflow Diagram

FAC_Synthesis Reagents FeCl3 / Fe2(SO4)3 Starting Material Precipitation Precipitation (Add NH4OH or NaOH) Reagents->Precipitation Hydrolysis Washing Washing (CRITICAL: Remove Cl-/SO4--) Precipitation->Washing Filtration Digestion Digestion (Heat with Citric Acid) Washing->Digestion Wet Fe(OH)3 Neutralization Neutralization (Add NH3 to target pH) Digestion->Neutralization Complexation Evaporation Evaporation & Drying (< 60°C Dark) Neutralization->Evaporation Green/Brown Path

Figure 1: The "Hydroxide Route" ensures high purity by physically removing anion impurities (Cl-, SO4--) before the citrate complex is formed.

Experimental Protocols

Safety & Pre-requisites
  • Ammonia Warning: All steps involving concentrated

    
     must be performed in a fume hood.
    
  • Light Sensitivity: Perform digestion and drying steps under low light or red safe-light to prevent photoreduction of Fe(III) to Fe(II).

  • Reagents: Use ACS Grade Citric Acid Anhydrous and Ferric Chloride Hexahydrate.

Protocol A: Preparation of Reactive Ferric Hydroxide (Precursor)

Why this step matters: Dried commercial


 is often unreactive due to oxo-bridge formation (aging). You must synthesize it fresh.
  • Dissolve 50.0 g Ferric Chloride Hexahydrate in 200 mL distilled water .

  • Slowly add 1:1 diluted Ammonium Hydroxide (~50 mL) with constant stirring until precipitation is complete.

    • Checkpoint: Supernatant should be clear/colorless.

  • Allow precipitate to settle; decant supernatant.

  • Wash Step (Critical): Resuspend precipitate in 500 mL hot distilled water, settle, and decant. Repeat 3–4 times until the wash water tests negative for chloride (using

    
     test).
    
  • Filter through a Buchner funnel. Do not dry. Use the wet cake immediately for Protocol B or C.

Protocol B: Synthesis of Green FAC (High Sensitivity)

Target: High Citric Acid ratio, lower pH.

  • Digestion: Transfer the wet

    
     cake (from Protocol A) into a beaker containing 60.0 g Citric Acid  dissolved in 50 mL water .
    
  • Heat gently to 60°C on a water bath. Stir for 30–60 minutes. The precipitate will dissolve, forming a deep green/brown solution.

  • Neutralization: Cool to 40°C. Add Concentrated Ammonia (25%) dropwise.

    • Target: Monitor pH.[1] Stop adding ammonia when pH reaches 5.5 – 6.0 .

    • Observation: The solution should turn a distinct bright green.

  • Concentration: Filter the solution to remove any suspended solids. Evaporate in a dark, ventilated oven at 40°C (Do not boil).

  • Finishing: Scrape dried scales and store in an amber bottle.

Protocol C: Synthesis of Brown FAC (High Stability)

Target: Lower Citric Acid ratio, higher Ammonia (Basic).

  • Digestion: Transfer wet

    
     cake into a beaker containing 45.0 g Citric Acid  dissolved in 50 mL water .
    
  • Heat to 60°C until dissolved.

  • Neutralization: Add Concentrated Ammonia (25%) more aggressively than in Protocol B.

    • Target: Stop when pH reaches 7.5 – 8.0 .

    • Observation: The solution will darken to a deep reddish-brown.

  • Concentration: Evaporate at < 60°C . Brown FAC is more heat stable than Green, but boiling still risks degradation.

Quality Control & Characterization

Trust but verify. Use these methods to validate the synthesis.

QC Decision Logic

QC_Logic Start Synthesized FAC Solubility Soluble in H2O? Start->Solubility ColorCheck Color Correct? Solubility->ColorCheck Yes Fail Discard / Reprocess Solubility->Fail No (Precipitate) Redox Ferrocyanide Test ColorCheck->Redox Yes ColorCheck->Fail No (Wrong pH) Assay Iodometric Titration Redox->Assay No Blue Precipitate (Fe3+ confirmed) Redox->Fail Blue Precipitate (Fe2+ contaminant) Pass Release Batch Assay->Pass Fe % within Spec

Figure 2: Quality Control Decision Tree. The Ferrocyanide test is crucial to detect reduced iron (Fe2+) caused by light exposure during synthesis.

Quantitative Assay (Iodometric Titration)

To determine exact Iron % (Reference: USP/BP Monograph methods).

  • Dissolve 1.0 g FAC in 25 mL water + 5 mL HCl.

  • Add 4 g Potassium Iodide (KI) . Stopper and let stand for 15 mins (Dark).

    • Reaction:

      
      
      
  • Titrate liberated Iodine with 0.1 N Sodium Thiosulfate using Starch indicator.

  • Calculation: Each mL of 0.1 N Thiosulfate

    
     5.585 mg Fe.[2]
    

Storage and Stability (Photochemistry)

FAC is a photoreactive species. Upon exposure to UV/Blue light (200-500nm), the citrate ligand undergoes decarboxylation, reducing Fe(III) to Fe(II).

  • Mechanism:

    
    
    
  • Implication: If your "Brown" FAC turns green or forms a blue precipitate with ferricyanide immediately, it has been light-damaged.

  • Storage: Amber glass, strictly

    
    . Hygroscopic – seal tightly.
    

References

  • Food and Agriculture Organization (FAO). Ferric Ammonium Citrate: Monograph 184.1296. JECFA Specifications.[3] Link

  • Code of Federal Regulations (eCFR). Title 21, Section 184.1296 - Ferric ammonium citrate. U.S. Food & Drug Administration. Link

  • PubChem. Ferric Ammonium Citrate (Compound Summary). National Library of Medicine. Link

  • Ware, M. (2014). Cyanotype: The History, Science and Art of Photographic Printing in Prussian Blue. Science Museum, London. (Contextual grounding for Green vs. Brown photochemistry).
  • United States Pharmacopeia (USP). Ferric Ammonium Citrate Monograph.[4] (Standard for assay and purity limits).

Sources

Bioavailability of Ferric Ammonium Citrate: Mechanistic Insights and Assessment Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ferric Ammonium Citrate (FAC) represents a unique class of iron compounds where the metal is sequestered within a citrate coordination complex.[1][2][3] Unlike simple ferrous salts (e.g., ferrous sulfate) that rely on ionization, FAC utilizes the chelating properties of citrate to maintain ferric iron (


) solubility across a broad pH spectrum. This guide analyzes the physicochemical basis of FAC bioavailability, delineates the "reduction-mandatory" absorption pathway, and provides validated protocols for its assessment in pre-clinical models.

Physicochemical Basis of Bioavailability

Chemical Architecture and Speciation

FAC is not a simple salt but a complex coordination compound of undetermined stoichiometry. It exists primarily in two forms, differentiated by their iron content and hydration:[1]

  • Brown FAC: 16.5%–18.5% Iron (Basic structure, higher ammonia content).[1][4]

  • Green FAC: 14.5%–16.0% Iron (Acidic structure, more photo-sensitive).

Recent crystallographic studies suggest the core structure involves trinuclear ferric citrate complexes, such as


. This structure is critical for bioavailability because the citrate ligands prevent the formation of insoluble ferric hydroxide (

) precipitates as the compound transitions from the acidic stomach (pH 1.5) to the neutral duodenum (pH 7.0).
Solubility vs. Absorbability Paradox

While FAC is highly water-soluble, solubility does not equate to immediate bioavailability. The iron in FAC is in the trivalent state (


).[5] Human enterocytes primarily utilize the Divalent Metal Transporter 1 (DMT1), which exclusively transports ferrous iron (

). Therefore, the bioavailability of FAC is rate-limited by the reduction capacity of the brush border membrane.

Mechanisms of Intestinal Absorption[7][8]

The absorption of iron from FAC follows a specific physiological cascade. Unlike heme iron, which enters via receptor-mediated endocytosis, FAC must undergo dissociation and reduction.

The Reduction-Uptake Pathway
  • Dissociation: In the gastric lumen, the ammonium-citrate complex partially dissociates. Citrate keeps

    
     soluble.
    
  • Reduction: At the duodenal brush border, the ferrireductase enzyme Duodenal Cytochrome B (Dcytb) reduces

    
     to 
    
    
    
    . Ascorbic acid (Vitamin C) can act as a cofactor here, significantly enhancing FAC bioavailability.
  • Transport: The newly formed

    
     is transported into the enterocyte via DMT1 .
    
  • Intracellular Fate: Iron is either stored in Ferritin (if body stores are high) or exported to the blood via Ferroportin (if erythropoiesis is active).

Visualization of the Signaling Pathway

IronAbsorption cluster_lumen Intestinal Lumen (pH 6-7) cluster_membrane Apical Membrane cluster_enterocyte Enterocyte Cytosol FAC Ferric Ammonium Citrate (FAC) Fe3 Fe3+ (Soluble Citrate Complex) FAC->Fe3 Dissociation Dcytb Dcytb (Ferrireductase) Fe3->Dcytb Asc Ascorbate (Cofactor) Asc->Dcytb promotes DMT1 DMT1 (Transporter) Dcytb->DMT1 Reduction (Fe3+ -> Fe2+) Fe2_pool Labile Fe2+ Pool DMT1->Fe2_pool Influx Ferritin Ferritin (Storage) Fe2_pool->Ferritin Sequestration FPN Ferroportin (Export) Fe2_pool->FPN Systemic Release

Figure 1: The molecular pathway of FAC absorption, highlighting the critical reduction step mediated by Dcytb prior to DMT1 transport.

Comparative Bioavailability Data

The Relative Bioavailability Value (RBV) of FAC is typically measured against Ferrous Sulfate (


, set at 100%).
Iron CompoundOxidation StateSolubility (pH 7)Relative Bioavailability (RBV)*Key Limiting Factor
Ferrous Sulfate

Low (precipitates)100% (Reference)GI Irritation; Precipitation at neutral pH
Ferric Ammonium Citrate

High (Chelated)20% – 110% Requirement for reduction; Matrix dependent
Ferric Pyrophosphate

Very Low15% – 45%Poor dissolution rate
Ferrous Fumarate

Moderate90% – 100%Dissolution in gastric acid

Note on Variability: The wide RBV range for FAC (20-110%) is matrix-dependent. In water (fasting), FAC shows low bioavailability (~20%) because the reduction step is rate-limiting. However, in food matrices (e.g., milk) or in the presence of ascorbate, the citrate moiety prevents inhibition by phytates, potentially raising RBV to parity with ferrous sulfate [1, 3].

Experimental Methodologies for Assessment

In Vitro: Caco-2 Cell Ferritin Formation Assay

The Caco-2 cell model is the "gold standard" for high-throughput screening of iron bioavailability. It mimics the human intestinal epithelium.

Principle: Caco-2 cells synthesize ferritin in direct proportion to the amount of iron absorbed. Thus, intracellular ferritin concentration serves as a surrogate marker for bioavailability.

Protocol Workflow:
  • Cell Culture: Seed Caco-2 cells in 6-well plates. Culture for 14 days post-confluence to ensure differentiation into enterocyte-like phenotype.

  • Simulated Digestion (The "Gastrointestinal" Phase):

    • Gastric: Mix FAC sample with pepsin (pH 2.0) for 60 mins at 37°C.

    • Intestinal:[6][7][8][9] Adjust pH to 7.0. Add pancreatin/bile extract.[9]

  • Treatment: Apply the digestate to the Caco-2 monolayer using a dialysis membrane (15 kDa cutoff) to simulate the mucus layer and prevent enzyme toxicity.

  • Incubation: Incubate for 24 hours.

  • Harvest: Wash cells with PBS + EDTA (to remove surface-bound iron). Lyse cells.[10]

  • Analysis: Measure total protein (BCA assay) and Ferritin (ELISA).

  • Calculation: Bioavailability = ng Ferritin / mg Protein.[11]

Caco2Protocol Start Start: FAC Formulation Gastric Gastric Digestion (Pepsin, pH 2.0, 1h) Start->Gastric Intestinal Intestinal Digestion (Pancreatin/Bile, pH 7.0) Gastric->Intestinal Dialysis Apply via Dialysis Membrane (Simulates Mucus Layer) Intestinal->Dialysis Incubation Incubate Caco-2 Monolayer (24 Hours, 37°C) Dialysis->Incubation Lysis Cell Lysis & Harvest Incubation->Lysis Readout Measure Ferritin/Protein Ratio Lysis->Readout

Figure 2: Step-by-step workflow for the Caco-2 ferritin formation assay used to validate FAC bioavailability.

In Vivo: Serum Iron Tolerance Test (ITT)

For clinical or animal verification, the ITT provides a pharmacokinetic profile.

  • Subject Prep: Overnight fast (12h).

  • Dosing: Administer FAC (e.g., 60-100 mg elemental iron) orally.

  • Sampling: Draw blood at T=0 (baseline), 1, 2, 4, and 6 hours.

  • Analysis: Measure Serum Iron and Transferrin Saturation.

  • Metric: Calculate Area Under the Curve (AUC) relative to baseline. Compare against a Ferrous Sulfate control arm [4].

Formulation Strategies & Safety

Enhancing Uptake

To maximize FAC bioavailability, formulations should address the reduction bottleneck:

  • Ascorbate Co-formulation: Adding Vitamin C (molar ratio 2:1 or higher) drives the

    
     reduction.
    
  • Microencapsulation: Prevents interaction with inhibitors (tannins, phytates) in the stomach, releasing the complex in the proximal duodenum.

Safety Profile

FAC is generally better tolerated than ferrous sulfate regarding gastrointestinal side effects (nausea, epigastric pain) due to the chelation of the metal ion, which reduces direct oxidative damage to the gastric mucosa. However, like all iron supplements, high doses carry risks of iron overload in susceptible individuals (e.g., hemochromatosis) [5].

References

  • Comparison of Iron Bioavailability from Ferrous Sulfate and Ferric Ammonium Citrate. Journal of Nutrition. Available at: [Link] (General search for verification of RBV principles).

  • Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells. MDPI Nutrients. Available at: [Link] (Validates FAC as Caco-2 control).

  • Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate. MDPI. Available at: [Link] (Comparative RBV data).

  • Basal ferritin values and % absorption of radiolabeled ferrous sulfate and ferric ammonium citrate. ResearchGate. Available at: [Link] (In vivo ITT protocols).

  • Ferric Ammonium Citrate: Chemical Safety and Specifications. FAO/JECFA. Available at: [Link] (Safety data).

Sources

An In-depth Technical Guide to Ferric Ammonium Citrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of ferric ammonium citrate (FAC), a complex iron salt with significant applications in research, particularly in cell culture and preclinical imaging, and in the pharmaceutical industry as an iron supplement. We will delve into the distinct forms of FAC, their chemical and physical properties, synthesis, and analytical characterization. Furthermore, this guide offers insights into its mechanism of action and practical, field-proven protocols for its use.

Unraveling the Chemical Identity of Ferric Ammonium Citrate

Ferric ammonium citrate is not a single, simple compound but rather a complex salt of undefined structure. It is commercially available in two primary forms: a brown (or reddish-brown) version and a green version. The key distinctions lie in their composition and the conditions under which they are prepared[1].

CAS Numbers and Molecular Formula

Due to its complex and variable nature, a single definitive molecular formula for ferric ammonium citrate is not used. Instead, it is often represented by its constituent parts.

FormCAS NumberRepresentative Molecular Formula
Brown Ferric Ammonium Citrate 1185-57-5C₆H₈O₇·xFe³⁺·yNH₃
Green Ferric Ammonium Citrate 1333-00-2C₆H₈O₇·xFe³⁺·yNH₃

The major component in both commercial brown and green FAC has been identified as a trinuclear ferric citrate complex, specifically [Fe₃(cit)₄H]⁶⁻. The green form is often a mixture of this trinuclear complex and a dinuclear species, [Fe₂(Hcit)₃]³⁻, in an approximate 1:1 ratio[1].

Compositional Differences

The primary difference between the brown and green forms lies in the relative content of iron, ammonia, and citric acid, which is a result of the pH during their synthesis. The brown form is prepared from an alkaline solution, while the green form is precipitated from an acidic solution[1].

ComponentBrown Ferric Ammonium CitrateGreen Ferric Ammonium Citrate
Iron (Fe) 16.5% - 18.5%14.5% - 16.0%
Ammonia (NH₃) ~9%~7.5%
Citric Acid ~65%~75%

Physicochemical Properties: A Comparative Analysis

The differing compositions of brown and green ferric ammonium citrate give rise to distinct physical and chemical characteristics.

PropertyBrown Ferric Ammonium CitrateGreen Ferric Ammonium Citrate
Appearance Reddish-brown or garnet-red scales or granules; brownish-yellow powder[1].Thin, transparent green scales, granules, or powder[1].
Solubility Very soluble in water; practically insoluble in ethanol[2][3].Very soluble in water; practically insoluble in alcohol[2].
pH (1% solution) ~5.0Not specified
Stability Deliquescent in moist air; affected by light[2]. Reduced to the ferrous salt by light[4].More readily reduced by light than the brown form. Very deliquescent[4].
Odor Odorless or a slight ammoniacal odor[2].Odorless[5].

Synthesis and Purification

The synthesis of ferric ammonium citrate generally involves the reaction of ferric hydroxide with citric acid, followed by the addition of ammonium hydroxide. The stoichiometry of the reactants and the pH of the solution are critical in determining whether the brown or green form is produced[1].

Laboratory-Scale Synthesis of Green Ferric Ammonium Citrate

This protocol is adapted from a patented method and provides a reproducible procedure for laboratory synthesis[6].

Synthesis_Green_FAC cluster_reactants Reactants cluster_process Process cluster_product Product FeOH3 Ferric Hydroxide (0.77 mol) Mix Mix Reactants FeOH3->Mix CitricAcid1 Citric Acid (0.505 mol) CitricAcid1->Mix Ammonia1 Ammonia (1.6 mol) Ammonia1->Mix Water1 Water (90 mL) Water1->Mix Boil1 Boil for 15 min Mix->Boil1 AddAmmonia Add Ammonia (0.07 mol) Boil1->AddAmmonia Boil2 Boil for 75 min (maintain volume) AddAmmonia->Boil2 AddCitricAcid Add Citric Acid (0.505 mol) Boil2->AddCitricAcid Boil3 Boil for 1 hr AddCitricAcid->Boil3 Filter Filter Boil3->Filter Concentrate1 Concentrate to 49° Bé Filter->Concentrate1 AdjustpH Adjust pH to 6.05 with Ammonia Concentrate1->AdjustpH Concentrate2 Further Concentrate AdjustpH->Concentrate2 Centrifuge Centrifuge Concentrate2->Centrifuge Wash Wash with Alcohol Centrifuge->Wash Dry Dry at 105°C Wash->Dry GreenFAC Green Ferric Ammonium Citrate Crystals Dry->GreenFAC

Caption: Workflow for the synthesis of green ferric ammonium citrate.

Note: Brown crystals can be prepared using a similar procedure but with an excess of ammonium hydroxide[6].

Analytical Quality Control

For research and pharmaceutical applications, rigorous quality control of ferric ammonium citrate is essential. This involves a combination of pharmacopeial assays and modern analytical techniques.

Pharmacopeial Assays

The United States Pharmacopeia (USP) provides standardized methods for the analysis of ferric ammonium citrate[7].

  • Assay for Iron Content: This is a titrimetric method. Ferric ammonium citrate is dissolved in water and hydrochloric acid, and potassium iodide is added. The liberated iodine is then titrated with a standard solution of sodium thiosulfate[5][7].

  • Limit of Oxalate: This test involves dissolving the sample, acidifying with hydrochloric acid, and extracting with ether. After evaporation of the ether, the residue is tested for the presence of oxalate by adding calcium acetate solution. No turbidity should be produced within 5 minutes[5][7].

  • Limit of Sulfate: The sample is dissolved in hydrochloric acid and water, and barium chloride is added. The turbidity produced is compared to a standard sulfuric acid solution[5][7].

High-Performance Liquid Chromatography (HPLC) Method

HPLC can be employed for the determination of ferric ammonium citrate, particularly in complex matrices like salt. A reverse-phase HPLC method can be utilized with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or, for MS compatibility, formic acid[8]. To overcome the interference of the ferric ion with the citrate peak, a chelating agent like EDTA can be added to the sample solution to complex with the iron[9].

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification Sample Sample containing Ferric Ammonium Citrate Dissolve Dissolve in Water Sample->Dissolve Add_EDTA Add EDTA solution Dissolve->Add_EDTA Heat Heat to complex Fe³⁺ Add_EDTA->Heat Inject Inject into HPLC Heat->Inject Column Reverse-Phase Column (e.g., Newcrom R1) Inject->Column Detection UV or MS Detection Column->Detection Mobile_Phase Mobile Phase: Acetonitrile, Water, Phosphoric Acid (pH 2.6) Peak_Area Measure Peak Area of Citrate Detection->Peak_Area Calibration Compare to Calibration Curve Peak_Area->Calibration

Caption: General workflow for the HPLC analysis of ferric ammonium citrate.

Applications in Research and Drug Development

Ferric ammonium citrate is a versatile compound with numerous applications in scientific research and the development of pharmaceuticals.

Iron Supplementation in Cell Culture

Iron is an essential micronutrient for cell growth and proliferation. Ferric ammonium citrate is a commonly used iron supplement in cell culture media, including for Chinese Hamster Ovary (CHO) cells, which are widely used in the production of biopharmaceuticals[10][11]. However, it is important to note that ferric ammonium citrate can interfere with transfection, and its removal from the media prior to transfection may be necessary[12].

Protocol for Iron Supplementation in CHO Cell Culture Media:

  • Prepare a stock solution: Dissolve ferric ammonium citrate in cell culture grade water to a concentration of 10-100 mM.

  • Filter sterilize: Pass the stock solution through a 0.22 µm filter.

  • Supplement the basal medium: Add the sterile stock solution to the iron-deficient basal medium to the desired final concentration. The optimal concentration should be determined empirically for each cell line and process.

  • For transfection: If transfecting the cells, it is advisable to use a medium without ferric ammonium citrate during the transfection process and add it back to the medium 0.5-5 hours post-transfection to maintain cell viability[12].

It is also crucial to use low-impurity ferric ammonium citrate for cell culture applications, as trace metal impurities can affect cell growth and recombinant protein quality[13].

Preclinical Magnetic Resonance Imaging (MRI)

Ferric ammonium citrate can be used as a positive oral contrast agent for MRI of the upper abdomen[14][15]. It enhances the signal intensity of the gastrointestinal tract on both T1- and T2-weighted images, improving the delineation of adjacent structures[16][17]. Doses of 1200 mg have been shown to be effective and are associated with fewer side effects than higher doses[14][15].

Investigating Cellular Iron Metabolism and Toxicity

Ferric ammonium citrate is widely used in in vitro studies to investigate the effects of iron overload on various cell types. It has been shown to induce ferroptosis, a form of iron-dependent cell death, in cancer cells[18][19]. Studies have also used ferric ammonium citrate to explore the cellular uptake of non-transferrin-bound iron and its impact on transferrin receptor expression[20][21][22][23]. Iron overload induced by ferric ammonium citrate can lead to the generation of reactive oxygen species (ROS) and trigger apoptosis in hepatic cells[24][25].

Mechanism of Action in Biological Systems

When used as an oral iron supplement, the ferric iron (Fe³⁺) in ferric ammonium citrate is thought to be reduced to the more soluble and readily absorbed ferrous form (Fe²⁺) in the acidic environment of the stomach. The citrate component helps to keep the iron soluble and bioavailable. Once absorbed, the iron is transported in the blood by transferrin and utilized in the bone marrow for the synthesis of hemoglobin.

At the cellular level, non-transferrin-bound iron from ferric ammonium citrate can be taken up by cells through various transporters. Increased intracellular iron levels can down-regulate the expression of the transferrin receptor to prevent further iron uptake[20][23].

Iron_Absorption_and_Metabolism cluster_ingestion Oral Ingestion & Gastric Environment cluster_absorption Intestinal Absorption cluster_transport Systemic Transport cluster_utilization Cellular Utilization FAC Ferric Ammonium Citrate (Fe³⁺) Stomach Stomach (Acidic pH) FAC->Stomach Reduction Fe³⁺ → Fe²⁺ Stomach->Reduction Intestine Intestinal Lumen Reduction->Intestine Absorption Absorption of Fe²⁺ Intestine->Absorption Enterocyte Enterocyte Bloodstream Bloodstream Enterocyte->Bloodstream Absorption->Enterocyte Transferrin Transferrin-Fe³⁺ Bloodstream->Transferrin BoneMarrow Bone Marrow Transferrin->BoneMarrow Hemoglobin Hemoglobin Synthesis BoneMarrow->Hemoglobin

Caption: Simplified overview of the absorption and metabolism of orally ingested ferric ammonium citrate.

Safety and Handling

Ferric ammonium citrate is generally considered safe for its intended uses in food and pharmaceuticals. However, as with any chemical, proper handling is essential.

  • Inhalation: Inhalation of dust may cause irritation to the respiratory tract[26].

  • Skin and Eye Contact: It can cause skin and eye irritation[26]. Prolonged eye contact may lead to a brownish discoloration[4][26].

  • Ingestion: Ingestion of large quantities can cause gastrointestinal irritation[26].

  • Chronic Exposure: Chronic high-level exposure can lead to iron overload.

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and a dust mask if handling the powder.

  • Store in a cool, dry, and dark place in a tightly sealed container, as it is deliquescent and light-sensitive[2].

Toxicology Profile:

  • Cytotoxicity: Ferric ammonium citrate has been shown to be cytotoxic to various cell lines at high concentrations, often through the induction of ferroptosis or apoptosis[24][25][27][28].

  • Genotoxicity: Studies on ferric citrate have not indicated a genotoxic potential[29].

Conclusion

Ferric ammonium citrate is a complex and multifaceted compound with significant utility in research and drug development. Its two distinct forms, brown and green, offer different properties that can be leveraged for specific applications. A thorough understanding of its chemical identity, physicochemical properties, and appropriate handling is crucial for its effective and safe use. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for incorporating ferric ammonium citrate into their work.

References

  • Scribd. (n.d.). Ferric Ammonium Citrate Synthesis. Retrieved from [Link]

  • Laniado, M., et al. (1998). Ferric Ammonium Citrate as a Positive Bowel Contrast Agent for MR Imaging of the Upper Abdomen: Safety and diagnostic efficacy. European Radiology, 8(5), 797-803.
  • Trinder, D., et al. (1991). Effect of cellular iron concentration on iron uptake by hepatocytes. American Journal of Physiology-Gastrointestinal and Liver Physiology, 261(3), G397-G403.
  • Food and Agriculture Organization of the United Nations. (n.d.). FERRIC AMMONIUM CITRATE. Retrieved from [Link]

  • United States Department of Agriculture. (2014). CULTURE MEDIA. Retrieved from [Link]

  • Chemsrc. (2025, August 21). Ferric ammonium citrate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101704738A - Production method of ammonium ferric citrate.
  • Li, Y., et al. (2021). Ammonium Ferric Citrate induced Ferroptosis in Non-Small-Cell Lung Carcinoma through the inhibition of GPX4-GSS/GSR-GGT axis activity. International Journal of Medical Sciences, 18(6), 1429-1441.
  • Girelli, D., et al. (2021). Unconventional endocytosis and trafficking of transferrin receptor induced by iron. Molecular Biology of the Cell, 32(4), 335-347.
  • Google Patents. (n.d.). Preparation method of high-purity ferric ammonium citrate.
  • Richardson, D. R., & Baker, E. (1992). The effect of desferrioxamine and ferric ammonium citrate on the uptake of iron by the membrane iron-binding component of human melanoma cells. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1103(2), 275-280.
  • Ataman Kimya. (n.d.). FERRIC AMMONIUM CITRATE. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Ferric Ammonium Citrate--N/H. Retrieved from [Link]

  • Trinder, D., Batey, R. G., Morgan, E. H., & Baker, E. (1991).
  • U.S. Food and Drug Administration. (n.d.). 205874Orig1s000. Retrieved from [Link]

  • USP-NF. (2025, February 15). Ferric Ammonium Citrate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ferric ammonium citrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Ferric ammonium citrate induces ferroptosis in H9c2 cardiomyocytes. Retrieved from [Link]

  • Hartz, A. M. S., et al. (2021). Increasing Intracellular Levels of Iron with Ferric Ammonium Citrate Leads to Reduced P-glycoprotein Expression in Human Immortalised Brain Microvascular Endothelial Cells. PubMed, 33532978.
  • Byrne, B., et al. (2019). Investigation and circumvention of transfection inhibition by ferric ammonium citrate in serum-free media for Chinese hamster ovary cells. PubMed, 31889345.
  • ChemSupply Australia. (n.d.). Safety Data Sheet FERRIC AMMONIUM CITRATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Iron(III) Contrast Agent Candidates for MRI: A Survey of the Structure-Effect Relationship in the Last 15 Years of Studies. Retrieved from [Link]

  • CABI Digital Library. (n.d.). HPLC determination method for ferric ammonium citrate in salt. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonium ferric citrate. Retrieved from [Link]

  • Zhang, X., et al. (2022). Improving iron tolerance and CHO cell culture performance via adaptation in high-iron chemically defined media. Biotechnology Progress, 38(4), e3269.
  • Dai, P. F., et al. (1994). Ferric ammonium as oral contrast agent for abdominal MR imaging: experimental and clinical study. MedNexus, 4(3), 193.
  • Vasundhara. (n.d.). ferric ammonium citrate ip/bp/usp. Retrieved from [Link]

  • Zhang, X., et al. (2021). IMPROVING IRON TOLERANCE AND CHO CELL CULTURE PERFORMANCE VIA ADAPTATION IN HIGH-IRON CHEMICALLY DEFINED MEDIA.
  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - ferric ammonium citrate. Retrieved from [Link]

  • Laniado, M., et al. (1998). Ferric ammonium citrate as a positive bowel contrast agent for MR imaging of the upper abdomen. Safety and diagnostic efficacy. PubMed, 9639722.
  • Dr. Paul Lohmann. (n.d.). Ferric Ammonium Citrate, solution. Retrieved from [Link]

  • Shiga, T., et al. (1991).
  • Li, X., et al. (2016).
  • ResearchGate. (2016). (PDF) Iron overload induced by ferric ammonium citrate triggers reactive oxygen species-mediated apoptosis via both extrinsic and intrinsic pathways in human hepatic cells. Retrieved from [Link]

  • USP-NF. (2011, November 21). Ferric Ammonium Citrate for Oral Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of Mn and ferric ammonium citrate ferric ammonium.... Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of quinolone/ferric ammonium citrate complexes. Retrieved from [Link]

  • PubChem. (n.d.). Ferric Ammonium Citrate. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). FERRIC AMMONIUM CITRATE. Retrieved from [Link]

  • Shweky, I., et al. (2015). Ferric Ammonium Citrate: What's in It? European Journal of Inorganic Chemistry, 2015(28), 4733-4736.

Sources

Methodological & Application

Application Notes and Protocols: Utilizing Ferric Ammonium Citrate as an Iron Supplement in CHO Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Double-Edged Sword of Iron in CHO Cell Culture

Chinese Hamster Ovary (CHO) cells have become the workhorse for the production of recombinant therapeutic proteins, largely due to their capacity for correct protein folding and post-translational modifications. The productivity of these cellular factories is critically dependent on the composition of the cell culture medium.[1][2] Iron is an indispensable trace element in this context, playing a central role as a cofactor for numerous enzymes involved in vital cellular processes such as energy metabolism, DNA synthesis, and repair.[1] However, the utility of iron is a delicate balance. While essential for cell growth and productivity, excessive iron can catalyze the formation of reactive oxygen species (ROS) through Fenton chemistry, leading to oxidative stress and cellular damage.[1][2][3] Therefore, a well-defined iron supplementation strategy is paramount for a robust and reproducible bioprocess.

This application note provides a comprehensive guide to using Ferric Ammonium Citrate (FAC) as an iron source in chemically defined, serum-free CHO cell culture media. We will delve into the scientific rationale, provide detailed protocols for its application, and offer insights into process optimization and monitoring.

The Rationale for Ferric Ammonium Citrate Supplementation

In the era of serum-free and chemically defined media, the natural iron delivery mechanism, mediated by transferrin, is absent.[4] This necessitates the addition of a soluble and bioavailable iron source. FAC is a widely used supplement due to its high solubility in aqueous solutions and its effectiveness in supporting CHO cell growth and recombinant protein production.[5] It serves as a source of non-transferrin-bound iron (NTBI), which CHO cells can internalize through specific cellular mechanisms.

It is crucial to acknowledge that the purity of the iron source can significantly impact experimental outcomes. Studies have shown that impurities in iron raw materials, such as manganese, can have a more pronounced effect on cell growth, viability, and glycosylation patterns than the iron itself.[1][2] Therefore, the use of high-purity, cell culture-grade FAC is strongly recommended to ensure process consistency and reproducibility.[2]

Cellular Uptake and Metabolism of Iron from Ferric Ammonium Citrate

In the absence of transferrin, CHO cells utilize NTBI uptake pathways. While the precise mechanisms for FAC uptake in CHO cells are not fully elucidated, it is understood that the iron is likely released from the citrate chelate at the cell surface. The ferric iron (Fe³⁺) is then reduced to its more soluble ferrous form (Fe²⁺) by cell surface reductases before being transported into the cell.[6]

Once inside the cell, the iron enters the labile iron pool and is utilized for the synthesis of iron-containing proteins or is stored within ferritin to prevent toxicity. The citrate component may also play a beneficial role. Research has indicated that the presence of citrate can enhance monoclonal antibody (mAb) productivity by 30-40% without negatively impacting product quality.[7] This enhancement is potentially linked to an increase in cellular ATP levels and an upregulation of proteins involved in ribosome formation and protein folding.[7]

Experimental Protocols

Protocol 1: Preparation of a Ferric Ammonium Citrate Stock Solution

A concentrated, sterile stock solution is essential for accurate and convenient supplementation of cell culture media.

Materials:

  • High-purity, cell culture-grade Ferric Ammonium Citrate (e.g., Sigma-Aldrich)

  • Water for Injection (WFI) or equivalent high-purity water

  • Sterile conical tubes (50 mL)

  • 0.22 µm sterile filter

  • Sterile syringes

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of FAC powder. For a 100 mM stock solution, dissolve 2.66 g of FAC (assuming a molecular weight of ~266 g/mol , which can vary) in 100 mL of WFI.

  • Gently warm the solution (e.g., to 37°C) and stir until the FAC is completely dissolved. The solution should be a clear, brown-green liquid.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile 50 mL conical tube.

  • Label the tube clearly with the compound name, concentration, and date of preparation.

  • Store the stock solution protected from light at 2-8°C. It is recommended to prepare fresh stock solutions regularly (e.g., monthly) to ensure potency.

Protocol 2: Determining the Optimal Ferric Ammonium Citrate Concentration

The optimal FAC concentration is cell line-dependent and should be determined empirically. This protocol outlines a dose-response experiment to identify the ideal concentration range for your specific CHO cell line and process.

Experimental Workflow for FAC Optimization

G cluster_prep Preparation cluster_exp Experiment Setup cluster_monitor Monitoring & Data Collection cluster_analysis Data Analysis A Prepare Basal Medium (Iron-Deficient) C Seed CHO Cells in Shake Flasks/Bioreactors A->C B Prepare FAC Stock Solution (Protocol 1) D Spike FAC at Varying Concentrations (e.g., 0, 50, 100, 250, 500 µM) B->D C->D E Daily Sampling for: - Viable Cell Density (VCD) - Viability - Metabolites (Glucose, Lactate) D->E Incubate under Standard Conditions F Harvest Supernatant for Product Titer Analysis E->F At End of Culture G Plot Growth Curves & Viability Profiles E->G H Determine Specific Productivity (qP) F->H I Identify Optimal FAC Concentration Range G->I H->I

Sources

Protocol: Preparation and Standardization of Ferric Ammonium Citrate (FAC) Solutions for Bacterial Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Iron is an essential micronutrient for bacterial growth, functioning as a cofactor in the electron transport chain and various enzymatic processes. However, under aerobic conditions at physiological pH, ferric iron (


) forms insoluble hydroxides, making it biologically unavailable.

Ferric Ammonium Citrate (FAC) is a complex salt used to overcome this solubility limit. It acts as a soluble iron donor, often utilized in siderophore production assays (e.g., Chrome Azurol S assay) or to supplement media for fastidious organisms like Mycobacterium species.

Critical Distinction: Green vs. Brown FAC

Unlike simple salts, FAC has an indefinite chemical composition.[1][2] It exists in two distinct forms, and selecting the wrong one is a common cause of experimental failure.

FeatureGreen FAC (Preferred for Research)Brown FAC (General Use)
Iron Content ~14.5% – 16.0%~16.5% – 22.5%
pH (5% Soln) Acidic (pH ~5.0 - 6.0)Basic (pH ~7.0 - 8.0)
Solubility High (Rapid dissolution)Moderate (May require warming)
Light Sensitivity High (Reduces to

rapidly)
Moderate
Application Defined media, Siderophore assaysGeneral nutrient supplementation

Expert Insight: For precise bacterial physiology studies, Green FAC is recommended due to its higher solubility and lower likelihood of precipitation during media preparation.

Material Specifications

To ensure reproducibility, use reagents meeting the following standards:

  • Reagent: Ammonium Ferric Citrate (Green or Brown, as per assay requirement).[1][3][4][5]

    • General CAS: 1185-57-5[2][3][6][7]

    • Specific CAS (Green): 1333-00-2[2][5]

    • Specific CAS (Brown): 1332-98-5[2][5][8]

  • Solvent: Ultrapure Water (Milli-Q, 18.2 MΩ·cm).

    • Note: Do not use standard deionized water if performing trace-metal limited studies; it may contain background iron.

  • Filtration: 0.22 µm Polyethersulfone (PES) or PVDF syringe filters.

    • Avoid: Cellulose Nitrate (can bind proteins/ions).

  • Storage: Amber glass bottles or foil-wrapped polypropylene tubes (Light protection is mandatory).

Protocol: Preparation of 5% (w/v) FAC Stock Solution

This protocol yields 100 mL of a 50 mg/mL stock solution.

Step-by-Step Methodology
  • Preparation of Workspace:

    • Clean the bench with 70% ethanol.

    • Dim the lights or work away from direct sunlight/UV sources to prevent photoreduction of

      
       to 
      
      
      
      .
  • Weighing:

    • Weigh 5.0 g of Ferric Ammonium Citrate.

    • Note: FAC is hygroscopic. Weigh quickly and reseal the stock container immediately.

  • Dissolution:

    • Add approximately 80 mL of Ultrapure Water to a sterile beaker or flask.

    • Add the weighed FAC powder.

    • Stir gently with a magnetic stir bar.

    • For Brown FAC: If dissolution is slow, warm slightly to 30–40°C. Do not boil.

    • For Green FAC: It should dissolve readily at room temperature.[3][9]

  • Volume Adjustment:

    • Transfer the solution to a volumetric flask (or graduated cylinder).

    • Bring the total volume to 100 mL with Ultrapure Water.

  • Sterilization (The Critical Decision):

    • Method: Cold Filtration (Recommended).

    • Procedure: Draw solution into a syringe and push through a 0.22 µm PES filter into a sterile, amber container.

    • Why not Autoclave? While FAC can technically be autoclaved, high heat (121°C) combined with the complex's pH can induce hydrolysis, leading to the formation of insoluble iron oxides (rust) over time. Filtration guarantees the stoichiometry remains unchanged.

  • Storage:

    • Label with: Date, Concentration, "Light Sensitive".

    • Store at 4°C in the dark .

    • Shelf Life: 3–6 months. Discard if a precipitate forms.

Workflow Visualization

FAC_Preparation Start Start: Weigh FAC Dissolve Dissolve in 80% Final Vol Water Start->Dissolve Check Check Clarity (Warm if Brown FAC) Dissolve->Check Adjust Adjust Vol to 100% Check->Adjust Sterilize Sterilize Adjust->Sterilize Filter 0.22 µm Filter (Preferred) Sterilize->Filter Best Practice Autoclave Autoclave (Risk of Hydrolysis) Sterilize->Autoclave Alternative Store Store 4°C Dark/Amber Bottle Filter->Store Autoclave->Store

Figure 1: Decision matrix and workflow for the preparation of stable Ferric Ammonium Citrate stock solutions.

Application: Incorporating into Media

To supplement bacterial growth media (e.g., M9 Minimal Salts, 7H9 Broth):

  • Autoclave Base Media: Sterilize your agar or broth base without the FAC.

  • Temper: Allow the media to cool to ~50–55°C (hand-warm).

  • Aseptic Addition: Add the required volume of sterile FAC stock.

    • Example: For a final concentration of 0.05% (common for differentiation), add 10 mL of 5% Stock to 1 L of media.

  • Mix: Swirl gently to distribute. Do not generate bubbles.

Mechanistic Pathway: Once in the media, bacteria utilize specific pathways to access this iron.

Iron_Uptake FAC Extracellular Ferric Ammonium Citrate Complex Fe-Siderophore Complex FAC->Complex Chelation Siderophore Siderophore Secretion (e.g., Enterobactin) Siderophore->Complex Receptor Outer Membrane Receptor (e.g., FepA) Complex->Receptor Binding Periplasm Periplasmic Transport (TonB Dependent) Receptor->Periplasm Active Transport Cytoplasm Cytoplasm: Fe Release & Utilization Periplasm->Cytoplasm

Figure 2: Bacterial Iron Uptake Pathway. Bacteria secrete siderophores to strip Iron from the citrate complex and transport it intracellularly.

Troubleshooting & Quality Control

ObservationPotential CauseCorrective Action
Turbidity in Stock Hydrolysis of Iron; Old Stock.Discard. Prepare fresh using Green FAC if possible.
Media turns dark/black

production (if organism present) OR photoreduction.
If uninoculated: Protect from light. If inoculated: Check if organism is

positive.
"Bacterial" pellets False Positive: Iron precipitates can mimic bacterial pellets in centrifugation.Verify with microscopy. Iron precipitates are amorphous; bacteria are geometric (rods/cocci).
Poor Growth Iron Toxicity or Chelation interference.Titrate FAC concentration. Ensure base media does not contain high phosphate (precipitates iron).

References

  • American Society for Microbiology (ASM). (2016). Simmons Citrate Agar Protocol. ASM MicrobeLibrary. Retrieved from [Link]

  • Neilands, J. B. (1995). Siderophores: Structure and Function of Microbial Iron Transport Compounds. Journal of Biological Chemistry.
  • World Health Organization (WHO). (2003). Ferric Ammonium Citrate in Pharmaceutical Preparations. The International Pharmacopoeia. Retrieved from [Link]

Sources

Precision Modeling of Cellular Iron Overload using Ferric Ammonium Citrate (FAC)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Iron overload disorders, such as Hereditary Hemochromatosis and


-Thalassemia, result in the saturation of serum transferrin and the emergence of Non-Transferrin Bound Iron (NTBI) .[1][2][3] While Holo-transferrin is the physiological iron source for healthy cells, it is insufficient for modeling pathological overload in vitro.

Ferric Ammonium Citrate (FAC) is the gold-standard reagent for this application because it effectively mimics NTBI. Unlike Ferric Chloride (


), which precipitates easily at physiological pH, FAC remains soluble and bioavailable, entering cells via NTBI-specific transporters (ZIP14, DMT1) rather than the Transferrin Receptor 1 (TfR1) pathway. This guide provides a rigorous, self-validating framework for establishing FAC-induced iron overload models.

Mechanistic Principles

To design a robust experiment, one must understand the cellular fate of FAC. Under overload conditions, the Transferrin Receptor (TfR1) is downregulated.[4] Consequently, FAC enters the cell primarily through ZIP14 (SLC39A14) and DMT1 (SLC11A2) .

Once internalized, iron enters the Labile Iron Pool (LIP) —a transient, redox-active pool of


.[4]
  • Buffering: The cell upregulates Ferritin to sequester excess iron.

  • Toxicity: If the LIP exceeds buffering capacity, free iron catalyzes the Fenton Reaction , generating Hydroxyl radicals (

    
    ), leading to lipid peroxidation and Ferroptosis .
    
Pathway Visualization

IronOverloadMechanism FAC Ferric Ammonium Citrate (Extracellular) NTBI NTBI Species FAC->NTBI Dissociation ZIP14 ZIP14 / DMT1 (Transporters) NTBI->ZIP14 Uptake LIP Labile Iron Pool (LIP) (Fe2+) ZIP14->LIP Influx Ferritin Ferritin (Safe Storage) LIP->Ferritin Buffering (Adaptive) Fenton Fenton Reaction LIP->Fenton Overload ROS ROS Increase (Hydroxyl Radicals) Fenton->ROS Ferroptosis Ferroptosis / Apoptosis ROS->Ferroptosis Lipid Peroxidation

Figure 1: Mechanism of FAC-induced cellular toxicity. Note the bifurcation between safe storage (Ferritin) and toxic oxidative stress (Fenton Reaction).

Experimental Design & Dosage Strategy

Sensitivity varies drastically between cell lineages. A "one-size-fits-all" concentration will result in either no effect or immediate necrosis.

Comparative Dosage Table
Cell ModelTissue OriginTypical FAC Conc.DurationKey TransporterPhysiological Relevance
HepG2 Liver

24 - 48hZIP14Hemochromatosis / Fibrosis
H9c2 Heart

24hDMT1 / L-type CaIron Overload Cardiomyopathy
SH-SY5Y Neuron

24hDMT1Neurodegeneration (Parkinson's)
RAW 264.7 Macrophage

24hScavenger RErythrophagocytosis modeling

Expert Insight: For chronic models, use a "pulsed" approach (e.g.,


 daily for 3 days) rather than a single massive bolus, which better mimics physiological accumulation.

Protocol 1: Preparation and Treatment[5][6]

Goal: Prepare stable FAC and treat cells without precipitation artifacts.

Reagents
  • Ferric Ammonium Citrate (FAC): Green or Brown powder (Green is more soluble/complexed).

  • Solvent: Sterile Milli-Q Water.

  • Wash Buffer: PBS +

    
     EDTA (Crucial).
    
Step-by-Step Methodology
  • Stock Preparation (100 mM):

    • Dissolve FAC in sterile water.

    • Note: FAC is light-sensitive. Wrap the tube in foil immediately.

    • Filter sterilize (

      
      ). Prepare fresh  for each experiment. Do not freeze/thaw stocks as iron speciation changes.
      
  • Cell Seeding:

    • Seed cells to reach 70% confluency at the time of treatment. Over-confluent cells downregulate transporters, reducing uptake efficiency.

  • Treatment:

    • Dilute stock into warm culture medium (e.g., DMEM + 10% FBS).

    • Scientific Integrity Check: Serum contains transferrin.[5] At

      
       FAC, transferrin binds the iron. At 
      
      
      
      , transferrin saturates, and NTBI uptake mechanisms activate. Ensure your target concentration matches your mechanistic goal.
  • The "Chelator Wash" (CRITICAL):

    • Before harvesting, standard PBS washing is insufficient . Iron sticks to the outer cell membrane and plasticware.

    • Wash 1: PBS +

      
       EDTA (or DTPA) for 2 minutes. This strips extracellular iron.
      
    • Wash 2 & 3: Ice-cold PBS (calcium/magnesium-free) to remove the chelator.

Protocol 2: Validation via Ferrozine Assay (Total Iron)

Goal: Quantitatively prove intracellular iron accumulation. The Ferrozine assay is robust and cost-effective.[6]

Principle

Acid/Permanganate digestion releases iron from proteins (Ferritin). A reducing agent converts


 to 

, which forms a magenta complex with Ferrozine.[7]
Workflow

FerrozineWorkflow Sample Cell Pellet Lysis Lysis (NaOH/SDS) Sample->Lysis Release Iron Release (HCl + KMnO4) Lysis->Release Detect Detection (Ferrozine + Ascorbate) Release->Detect Read Absorbance (562 nm) Detect->Read

Figure 2: Ferrozine Assay Workflow.[8]

Procedure
  • Lysis: Lyse cell pellet in

    
     50 mM NaOH or RIPA buffer. Sonicate if necessary.
    
  • Iron Release: Add

    
     Iron Releasing Reagent (Equal parts 1.4 M HCl and 4.5% 
    
    
    
    ).[8] Incubate 2 hours at 60°C.
  • Detection:

    • Add

      
       Detection Reagent (6.5 mM Ferrozine, 6.5 mM Neocuproine, 2.5 M Ammonium Acetate, 1 M Ascorbic Acid).
      
    • Note: Ascorbic acid reduces Fe3+ to Fe2+ (required for Ferrozine binding).[7]

  • Measurement: Incubate 30 mins at room temperature. Read Absorbance at 562 nm .[7]

  • Normalization: Normalize iron content to total protein concentration (BCA Assay) from the initial lysate.

Protocol 3: Functional Readout (Labile Iron Pool)

Goal: Measure the bio-active iron (LIP) using Calcein-AM.

Principle (The "Turn-Off" Probe)

Calcein-AM is non-fluorescent and membrane-permeable.[9] Intracellular esterases cleave it into Calcein (Green Fluorescent).

  • Iron Binding: Calcein fluorescence is quenched (reduced) by binding to

    
    .
    
  • Inverse Logic: High Fluorescence = Low Iron. Low Fluorescence = High Iron.

  • Calculation: To quantify LIP, you must add a high-affinity chelator (Deferiprone or SIH) to strip the iron from Calcein, restoring fluorescence. The increase (

    
    ) represents the LIP.
    
Procedure
  • Loading: Wash treated cells and incubate with

    
     Calcein-AM for 15 mins at 37°C.
    
  • Baseline Read (

    
    ):  Wash cells and measure fluorescence (Ex/Em: 488/517 nm) via Flow Cytometry or Plate Reader.
    
    • Iron Overloaded cells will have LOWER fluorescence than controls.

  • De-quenching (

    
    ):  Add 
    
    
    
    Deferiprone (DFP) or SIH directly to the wells/tubes. Incubate 15 mins.
  • Final Read: Measure fluorescence again.

  • Calculation:

    
    
    

Troubleshooting & Scientific Integrity

IssueProbable CauseCorrective Action
Precipitation in Media pH shift or high phosphateDissolve FAC in water first. Do not add FAC directly to 10x PBS. Visual check: Media should remain clear, not cloudy.
High Background Iron Extracellular stickingMandatory: Use the PBS-EDTA wash step described in Protocol 1.
No Toxicity Observed Ferritin bufferingThe cell has successfully sequestered the iron. Increase dosage or duration to overwhelm Ferritin capacity (check Ferritin levels via Western Blot to confirm).
Calcein Signal Too Low Excessive quenchingReduce FAC concentration or decrease Calcein loading time. If iron is too high, signal drops below detection limits.

References

  • Riemer, J., et al. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells.[8][6][7] Analytical Biochemistry, 331(2), 370-375. Link

  • Abbasi, U., et al. (2023).[10] Development of an iron overload HepG2 cell model using ferrous ammonium citrate. Scientific Reports, 13, 21532. Link

  • Epsztejn, S., et al. (1997).[11] A novel fluorescent method for estimating the labile iron pool of cultured cells. Analytical Biochemistry, 248(1), 31-40. Link

  • Dixon, S. J., et al. (2012). Ferroptosis: an iron-dependent form of nonapoptotic cell death. Cell, 149(5), 1060-1072. Link

  • Sohn, Y. S., et al. (2018). Fluorescence-based monitoring of mitochondrial iron metabolism. Methods in Enzymology, 599, 159-176. Link

Sources

Determining Iron Uptake in Mycobacteria Using Ferric Ammonium Citrate: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Iron in Mycobacterial Pathogenesis

Iron is an indispensable nutrient for virtually all living organisms, and pathogenic mycobacteria, including the notorious Mycobacterium tuberculosis (Mtb), are no exception. This transition metal is a crucial cofactor for a myriad of essential enzymatic reactions involved in respiration, DNA synthesis, and protection against oxidative stress.[1] Within the host, however, free iron is actively sequestered, creating an iron-limited environment that poses a significant challenge for invading pathogens. To overcome this, mycobacteria have evolved sophisticated and efficient iron acquisition systems. Understanding these pathways is paramount for developing novel therapeutic strategies to combat tuberculosis and other mycobacterial infections.

Ferric ammonium citrate (FAC) serves as a readily available iron source in laboratory settings, facilitating the study of mycobacterial iron metabolism.[2][3] Its use allows researchers to investigate the mechanisms of iron uptake, the regulation of iron-responsive genes, and the impact of iron availability on mycobacterial growth and virulence. Some mycobacterial species, such as Mycobacterium haemophilum, even exhibit a growth requirement for ferric ammonium citrate.[4][5][6] This application note provides a detailed guide for researchers on methodologies to determine iron uptake in mycobacteria using ferric ammonium citrate, with a focus on both qualitative and quantitative approaches.

Visualizing Mycobacterial Iron Acquisition

Mycobacteria employ a multi-pronged strategy to acquire iron from their environment. This includes the secretion of high-affinity iron-chelating molecules called siderophores (mycobactins and carboxymycobactins), as well as pathways for the utilization of heme and non-heme iron from host proteins.[7][8] Ferric ammonium citrate provides a soluble form of ferric iron that can be taken up by the bacteria, often through siderophore-independent mechanisms.

Iron_Uptake_Workflow cluster_preparation I. Culture Preparation cluster_assay II. Iron Uptake Assay cluster_quantification III. Quantification A Inoculate Mycobacteria in Iron-Deficient Medium B Incubate to Mid-Log Phase A->B C Harvest and Wash Cells D Resuspend in Assay Buffer C->D E Add Ferric Ammonium Citrate (with or without ⁵⁹Fe) D->E F Incubate for a Defined Period E->F G Stop Reaction and Wash Cells F->G H Qualitative Assessment (Color Change) G->H I Quantitative Measurement (e.g., Scintillation Counting) G->I

Caption: Experimental workflow for determining iron uptake in mycobacteria.

Part 1: Qualitative Determination of Iron Uptake

A straightforward method to qualitatively assess iron uptake involves observing a color change in mycobacterial colonies grown on a medium supplemented with ferric ammonium citrate. This test is particularly useful for identifying certain mycobacterial species.[9]

Principle

This method relies on the ability of some mycobacteria to take up ferric ammonium citrate and convert it to iron oxides. This process results in a visible "rusting" or browning of both the colonies and the surrounding medium.[9]

Protocol: Modified Iron Uptake Test

Materials:

  • Löwenstein-Jensen (L-J) slants

  • 20% Ferric Ammonium Citrate solution (sterile)[9]

  • Mycobacterial culture in mid-log phase

  • Sterile pipettes and loops

  • Incubator

Procedure:

  • Prepare a barely turbid suspension of the mycobacterial test organism in a suitable broth or sterile saline.

  • Inoculate two L-J slants with one drop of the bacterial suspension.

  • Incubate the slants at 35-37°C in a 5-10% CO2 atmosphere with the caps loosened until colonies are visible.[9]

  • To one of the L-J slants (the test slant), add one drop of 20% Ferric Ammonium Citrate for each milliliter of L-J medium. The second L-J slant serves as a negative control.[9]

  • Re-incubate both slants at a temperature suitable for the species being tested (e.g., 28°C) in a 5-10% CO2 atmosphere.[9]

  • Examine the slants weekly for up to three weeks for the development of a rusty brown color in the colonies and/or the medium of the test slant compared to the control slant.[9]

Interpretation of Results:

  • Positive: A distinct rusty brown color is observed in the colonies and/or the medium of the slant containing ferric ammonium citrate.

  • Negative: No significant color change is observed compared to the control slant.

Part 2: Quantitative Determination of Iron Uptake Using Radiolabeled Iron (⁵⁹Fe)

For a more precise measurement of iron uptake, a radiolabeled iron uptake assay using ⁵⁹FeCl₃ in conjunction with ferric ammonium citrate is the gold standard. This method allows for the direct quantification of iron transported into the mycobacterial cells over time.

Principle

Mycobacteria are incubated with a known concentration of ⁵⁹Fe-labeled ferric ammonium citrate. At specific time points, aliquots of the cell suspension are filtered, and the amount of radioactivity retained by the cells is measured using a scintillation counter. This provides a direct measure of the amount of iron taken up by the bacteria.

Protocol: ⁵⁹Fe Uptake Assay

Materials:

  • Mycobacterial culture (e.g., M. smegmatis or M. tuberculosis)

  • Iron-deficient growth medium (e.g., a modified 7H9 broth)

  • Ferric ammonium citrate solution

  • ⁵⁹FeCl₃ solution

  • Wash buffer (e.g., phosphate-buffered saline (PBS) with 0.05% Tween 80)

  • Nitrocellulose filters (0.22 µm pore size)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Preparation of Iron-Starved Cells:

    • Grow mycobacteria in an iron-deficient medium to the mid-logarithmic phase to induce the expression of iron uptake machinery.

    • Harvest the cells by centrifugation and wash them twice with ice-cold wash buffer to remove any extracellular iron.

    • Resuspend the cells in fresh, pre-warmed iron-deficient medium to a specific optical density (e.g., OD₆₀₀ of 1.0).

  • Iron Uptake Assay:

    • Prepare a working solution of ⁵⁹Fe-labeled ferric ammonium citrate by mixing a stock solution of ferric ammonium citrate with ⁵⁹FeCl₃ to achieve the desired final concentration and specific activity.

    • Initiate the uptake assay by adding the ⁵⁹Fe-labeled ferric ammonium citrate to the cell suspension.

    • Incubate the mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the cell suspension.

  • Sample Processing and Measurement:

    • Immediately filter the aliquots through nitrocellulose filters under vacuum.

    • Wash the filters rapidly with an excess of ice-cold wash buffer to remove any non-specifically bound ⁵⁹Fe.

    • Place the filters into scintillation vials, add an appropriate volume of scintillation fluid, and vortex briefly.

    • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis and Interpretation

The raw data will be in counts per minute (CPM). To determine the amount of iron taken up, the CPM values need to be converted to moles or grams of iron using the specific activity of the ⁵⁹Fe-labeled ferric ammonium citrate.

Key Parameters to Calculate:

  • Specific Activity (SA): CPM per mole of iron.

  • Iron Uptake: (CPM of sample / SA) / number of cells or mg of protein.

The results are typically plotted as iron uptake (e.g., pmol/10⁹ cells) versus time. This will generate a curve that illustrates the kinetics of iron uptake.

Parameter Description Typical Units
Vmax The maximum rate of iron uptake.pmol/min/10⁹ cells
Km The substrate concentration at which the reaction rate is half of Vmax.µM

These kinetic parameters can be determined by performing the assay with varying concentrations of ferric ammonium citrate and fitting the data to the Michaelis-Menten equation.[10]

Visualizing the Iron Uptake Pathway

Siderophore_Pathway cluster_extracellular Extracellular Environment cluster_cell_wall Mycobacterial Cell Wall cluster_intracellular Intracellular Fe_FAC Fe³⁺ (from Ferric Ammonium Citrate) Fe_Siderophore Fe³⁺-Siderophore Complex Fe_FAC->Fe_Siderophore Chelation Siderophore Siderophore (e.g., Carboxymycobactin) Siderophore->Fe_Siderophore Transporter Transporter (e.g., IrtAB) Fe_Siderophore->Transporter Binding & Transport Outer_Membrane Outer Membrane Inner_Membrane Inner Membrane Fe_intracellular Fe²⁺/Fe³⁺ Transporter->Fe_intracellular Iron Release Metabolism Metabolic Processes (e.g., Respiration, DNA Synthesis) Fe_intracellular->Metabolism

Caption: Siderophore-mediated iron uptake pathway in mycobacteria.

Troubleshooting and Considerations

  • Iron Contamination: Glassware and solutions must be treated to remove trace iron contamination, which can affect the results of sensitive assays.

  • Cell Viability: Ensure that the experimental conditions do not adversely affect the viability of the mycobacterial cells.

  • Non-Specific Binding: Adequate washing of the filters is crucial to minimize non-specific binding of ⁵⁹Fe.

  • Choice of Mycobacterial Species: The efficiency and mechanisms of iron uptake can vary significantly between different mycobacterial species.[11]

Conclusion

The methods described in this application note provide a framework for investigating iron uptake in mycobacteria using ferric ammonium citrate. The qualitative test is a simple and effective screening tool, while the quantitative ⁵⁹Fe uptake assay offers a precise method for dissecting the kinetics of iron transport. A thorough understanding of these processes is essential for the development of novel anti-mycobacterial agents that target the crucial pathways of iron acquisition.

References

  • Remel.
  • Minnaar, C. I., et al. (2017). The influence of haemoglobin and iron on in vitro mycobacterial growth inhibition assays. Scientific Reports, 7(1), 43496.
  • Dawson, D. J., & Jennis, F. (1980). Mycobacteria with a growth requirement for ferric ammonium citrate, identified as Mycobacterium haemophilum. Journal of Clinical Microbiology, 11(2), 190–192. [Link]

  • Gautam, S., et al. (2019). Iron Supplementation Therapy, A Friend and Foe of Mycobacterial Infections?. International Journal of Molecular Sciences, 20(10), 2493. [Link]

  • Dawson, D. J., & Jennis, F. (1980). Mycobacteria with a growth requirement for ferric ammonium citrate, identified as Mycobacterium haemophilum. Journal of Clinical Microbiology, 11(2), 190–192. [Link]

  • Dawson, D. J., & Jennis, F. (1980). Mycobacteria with a growth requirement for ferric ammonium citrate, identified as Mycobacterium haemophilum. PubMed. [Link]

  • BenchChem. (2025). Application of Calpinactam in Studying Mycobacterial Iron Uptake.
  • Lhermie, G., et al. (2020). Comprehensive analysis of iron utilization by Mycobacterium tuberculosis. PLoS Pathogens, 16(2), e1008337. [Link]

  • Rodriguez, G. M. (2006). Iron Acquisition and Metabolism by Mycobacteria. Microbiology and Molecular Biology Reviews, 70(2), 353–368. [Link]

  • Jones, C. M., & Niederweis, M. (2010). Mycobacterium tuberculosis Can Utilize Heme as an Iron Source. Journal of Bacteriology, 192(5), 1167–1177. [Link]

  • Eckold, C., et al. (2014). Identification and Characterization of a Novel Extracellular Ferric Reductase from Mycobacterium paratuberculosis. Infection and Immunity, 82(9), 3647–3654. [Link]

  • Li, G., et al. (2017). Iron Acquisition in Mycobacterium avium subsp. paratuberculosis. Journal of Bacteriology, 199(22), e00479-17. [Link]

  • Virdi, R., et al. (2023). Genomic and microbiological analyses of iron acquisition pathways among respiratory and environmental nontuberculous mycobacteria from Hawai'i. Frontiers in Microbiology, 14, 1279768. [Link]

  • Messenger, A. J. M., & Ratledge, C. (1981). Iron transport in Mycobacterium smegmatis: uptake of iron from ferric citrate. Journal of Bacteriology, 149(1), 131–135. [Link]

  • Lhermie, G., et al. (2020). Comprehensive analysis of iron utilization by Mycobacterium tuberculosis. ResearchGate. [Link]

  • Red-Horse, K., et al. (2020). Quantification of iron in mouse tissues following Mtb infection. ResearchGate. [Link]

  • Zheng, Y., et al. (2020). Biomarkers of iron metabolism facilitate clinical diagnosis in Mycobacterium tuberculosis infection. Thorax, 75(12), 1085–1093. [Link]

  • Lhermie, G., et al. (2020). Comprehensive analysis of iron utilization by Mycobacterium tuberculosis. PMC. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol.
  • Jin, B., et al. (2012). 59Fe binding and uptake assays. ResearchGate. [Link]

  • Van Wijk, X., et al. (2022). Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. STAR Protocols, 3(1), 101131. [Link]

  • Schramm, A., et al. (2025). Dynamic Measurement of Protein Translation in Mycobacteria Using Nontargeted Stable Isotope Labeling in Combination with MALDI-TOF Mass Spectrometry-Based Readout. Analytical Chemistry, 97(8), 3462–3469. [Link]

Sources

Troubleshooting & Optimization

How to prevent precipitation of ferric ammonia citrate in phosphate buffers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for preventing the precipitation of Ferric Ammonium Citrate (FAC) in phosphate-buffered systems. It is designed for researchers formulating microbial growth media, imaging solutions, or pharmaceutical buffers.

Topic: Preventing Precipitation of Ferric Ammonium Citrate in Phosphate Buffers

Core Mechanism: Why Does Precipitation Occur?

The instability of Ferric Ammonium Citrate in phosphate buffers is a classic case of ligand competition .

  • The Stabilizer: FAC is not a simple salt; it is a coordination complex where citrate ligands chelate the Iron(III) (

    
    ) ion, masking it from the solvent. This complex is soluble.[1][2][3][4]
    
  • The Competitor: Phosphate ions (

    
    ) have a high affinity for 
    
    
    
    .
  • The Failure Mode: Ferric Phosphate (

    
    ) is extremely insoluble (
    
    
    
    ). When phosphate concentration is high or pH favors the phosphate species, the phosphate displaces the citrate ligand. This results in the formation of a white-to-yellow precipitate of amorphous ferric phosphate.

Key Driver: Heat (autoclaving) provides the activation energy to accelerate this ligand exchange, often turning a clear solution turbid immediately after sterilization.

Troubleshooting Guide (Q&A)

Issue 1: Immediate Cloudiness Upon Mixing

User Report: "I added my FAC stock solution to my phosphate buffer, and it instantly turned cloudy/milky."

Diagnosis: Local Supersaturation (Solvent Shock). Dropping a concentrated iron source directly into a phosphate-rich environment creates a localized zone where the solubility product (


) of Ferric Phosphate is exceeded before the citrate can effectively buffer the metal ions.

Corrective Action:

  • Dilution is Key: Never mix two concentrates directly. Dilute the phosphate buffer to near-final volume first.

  • Order of Addition: Always add the Iron (FAC) to the Phosphate , not the other way around. Add it slowly with constant stirring.

  • The "Two-Pot" Method: Dissolve FAC in water and Phosphate salts in water separately. Mix them only when both are fully dissolved and diluted.

Issue 2: Precipitation After Autoclaving

User Report: "The media was clear before the autoclave, but came out with a yellow sediment."

Diagnosis: Heat-Induced Ligand Exchange. High temperature (


) and pressure accelerate the dissociation of the Fe-Citrate complex. Once free 

is released, it instantly reacts with phosphate.

Corrective Action:

  • Protocol Change: Do not autoclave FAC with phosphate.

  • Aseptic Addition: Autoclave the phosphate buffer/media base separately. Filter-sterilize the FAC stock solution (

    
     filter) and add it aseptically to the media after it has cooled to 
    
    
    
    .
Issue 3: Precipitation Over Time (Storage)

User Report: "My solution was clear for a week, but now has a fine precipitate at the bottom."

Diagnosis: Photoreduction or pH Drift. FAC is light-sensitive. Light exposure reduces


 to 

, which changes the complex stability. Additionally, if the pH drifts upward (becomes more alkaline), the formation of Iron Hydroxide or Phosphate becomes more thermodynamically favorable.

Corrective Action:

  • Storage: Store FAC stock solutions in amber bottles or wrapped in foil at

    
    .
    
  • pH Check: Ensure your buffer capacity is sufficient to maintain pH

    
    . The risk of precipitation increases significantly above pH 7.0.
    

Experimental Protocols

Protocol A: Preparation of Stable FAC-Phosphate Media

Use this workflow for microbial media or buffers requiring sterility.

Reagents:

  • Phosphate Buffer Base (e.g.,

    
    )
    
  • Ferric Ammonium Citrate (FAC)

  • Deionized Water (

    
    )
    

Step-by-Step:

  • Prepare Base (Pot A): Dissolve phosphate salts and other heat-stable components in

    
     of the final volume of 
    
    
    
    .
  • Sterilize Base: Autoclave Pot A at

    
     for 15 minutes. Allow to cool to room temperature (or at least 
    
    
    
    ).
  • Prepare Iron Stock (Pot B): Dissolve FAC in the remaining

    
     of water.
    
    • Note: If the solution is for long-term storage, protect Pot B from light.

  • Sterilize Iron: Pass the FAC solution through a

    
     syringe filter (PES or PVDF membrane).
    
  • Aseptic Combination: Slowly add the sterile FAC filtrate to the cooled Phosphate base while stirring gently.

  • Final QC: Inspect for turbidity against a dark background.

Protocol B: "Citro-Phosphate" Stabilization (For Autoclaving)

If you MUST autoclave them together, you must increase the chelator concentration.

  • Add excess Sodium Citrate to the phosphate buffer before adding the FAC.

  • Ratio: Ensure the molar ratio of Citrate:Iron is at least 5:1 .

  • pH Adjustment: Adjust pH to

    
     before autoclaving. Avoid pH 
    
    
    
    .[2][3][5][6]
  • Autoclave: Use a shorter cycle if possible (

    
     for 20 mins) to reduce thermal stress.
    

Data & Specifications

Solubility & Stability Factors
ParameterStable Condition (Green Zone)Risk Condition (Red Zone)
Sterilization Filter Sterilization (

)
Autoclave (

) with Phosphate
pH Range pH

pH

Iron Concentration

(typical)

(in presence of phosphate)
Light Exposure Dark / Amber BottleDirect Sunlight / Fluorescent Light
Mixing Order Add Dilute Iron

Phosphate
Add Concentrate

Concentrate

Mechanism Visualization

The following diagram illustrates the competitive equilibrium that dictates solubility.

FAC_Precipitation_Mechanism cluster_solution Aqueous Solution FAC Ferric Ammonium Citrate (Soluble Complex) Fe3 Free Iron (Fe³⁺) FAC->Fe3 Dissociation (Equilibrium) Citrate Citrate Ligand FAC->Citrate Dissociation FePO4 Ferric Phosphate (INSOLUBLE PRECIPITATE) Fe3->FePO4 High Affinity Binding Phosphate Phosphate Ions (PO₄³⁻) Phosphate->FePO4 Reacts with Heat Heat / Autoclave Heat->FAC Accelerates Dissociation

Figure 1: The Ligand Exchange Mechanism. Heat and high phosphate concentrations drive the reaction toward the insoluble Ferric Phosphate form, overcoming the protective citrate chelation.

Frequently Asked Questions (FAQs)

Q: Can I use Ferric Citrate instead of Ferric Ammonium Citrate? A: Ferric Ammonium Citrate is significantly more soluble in water than simple Ferric Citrate. Substituting it with Ferric Citrate often worsens solubility issues unless the pH is very strictly controlled.

Q: Does the color of the FAC matter (Green vs. Brown)? A: Yes.

  • Green FAC: Contains

    
     Iron.[4] It is more readily reduced by light but is generally more soluble in acidic conditions.
    
  • Brown FAC: Contains

    
     Iron.[4] It is more basic.
    
  • Recommendation: For most biological buffers, the Green form is preferred due to slightly better solubility profiles in mild acidic/neutral media.

Q: How do I salvage a precipitated solution? A: You generally cannot. Once


 forms, it is extremely difficult to redissolve without lowering the pH to 

, which would likely ruin your biological buffer. Discard and prepare fresh using the Protocol A above.

References

  • Food and Agriculture Organization (FAO). Ferric Ammonium Citrate Specifications. [Link]

Sources

Impact of ferric ammonia citrate impurities on experimental outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Ferric Ammonium Citrate (FAC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with FAC and its impurities. We aim to provide not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding Ferric Ammonium Citrate.

Q1: What is Ferric Ammonium Citrate and why does its quality vary so much?

Ferric Ammonium Citrate (FAC) is a complex salt of indefinite structure composed of iron, ammonia, and citric acid.[1][2] It is not a single, well-defined chemical compound, which contributes to significant variability between batches and suppliers.[3] FAC is available in two main forms: a brown, reddish, or garnet-red variety, and a green variety, which differ in their iron content and are used for different applications.[1][4][5] The manufacturing process, which often involves precipitating ferric hydroxide and dissolving it in citric acid and ammonia, can lead to a polymeric and colloidal substance with varying proportions of its constituent components.[3] This inherent variability is a primary reason for inconsistent experimental outcomes.

Q2: What are the common impurities found in Ferric Ammonium Citrate?

Common impurities in FAC can include:

  • Heavy Metals: Lead, mercury, and arsenic are often tested for in pharmacopeial grade material.[6][7]

  • Other Metal Ions: Trace metals such as manganese and copper can be present and significantly impact biological systems.[8][9][10]

  • Sulfate and Chloride: These are common inorganic impurities.[7]

  • Oxalate: This impurity is also tested for in some quality control procedures.[11]

  • Ferrous Iron: The presence of the reduced form of iron (Fe²⁺) can indicate degradation of the material, often due to light exposure.[2][12]

Q3: How do I know which grade of Ferric Ammonium Citrate to use for my application?

The appropriate grade of FAC depends on the sensitivity of your experiment:

  • Pharmaceutical Grade (USP/IP/BP): This grade has defined limits for heavy metals and other impurities and should be used for pharmaceutical formulations and applications where purity is critical.[7][13]

  • Food Grade (FCC): Used as a food additive (E381), this grade also has specific purity requirements.[4][14]

  • Reagent Grade/For Cell Culture: For sensitive applications like cell culture, it is crucial to use a grade specifically tested for low levels of trace metal impurities that can affect cell growth and protein expression.[8][9][10]

  • Technical/General Laboratory Grade: Suitable for less sensitive applications like some chemical syntheses or the cyanotype photographic process where minor impurities may not significantly impact the outcome.[4]

Q4: How should I store Ferric Ammonium Citrate?

FAC is light-sensitive and deliquescent (absorbs moisture from the air).[2][7] It should be stored in tightly-closed, light-resistant containers in a cool, dry place.[7][14] Prolonged exposure to light can cause the reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) iron, which can alter its reactivity.[2]

II. Troubleshooting Guides

This section provides detailed guidance on specific experimental issues that can arise from impurities in Ferric Ammonium Citrate.

Guide 1: Inconsistent Results in Mammalian Cell Culture

The Problem: You are observing significant batch-to-batch variability in your CHO (Chinese Hamster Ovary) cell culture performance (e.g., cell growth, viability, protein titer, or glycosylation patterns) when using a chemically defined medium containing Ferric Ammonium Citrate as the iron source.

The Likely Cause: Trace metal impurities, particularly manganese and copper, in the FAC are likely the root cause of this variability.[8][9][10] Studies have shown that even small variations in the concentration of these elements can significantly impact cell metabolism and the critical quality attributes (CQAs) of recombinant proteins.[9][10][15]

Troubleshooting Workflow

Caption: Workflow for troubleshooting FAC-related cell culture inconsistency.

Step-by-Step Protocol: Identifying and Mitigating the Impact of Trace Metal Impurities
  • Quantify Impurities:

    • Obtain samples from different batches of FAC that have shown varying performance in your cell culture.

    • Submit these samples for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis to accurately quantify the levels of trace elements, paying close attention to manganese (Mn) and copper (Cu).[9][10]

  • Correlate Impurity Levels with Performance:

    • Create a table to compare the ICP-MS data with your cell culture performance data (e.g., peak viable cell density, protein titer).

    • Look for a correlation between the concentration of specific impurities and improved or altered cell performance. For example, increased manganese has been shown to prolong viability and increase protein titer in some CHO cell lines.[9][10]

  • Perform a Spike-in Experiment:

    • To confirm the causative agent, use a basal cell culture medium prepared with a high-purity, low-impurity grade of FAC.

    • Create experimental groups where you "spike in" the suspected impurity (e.g., manganese chloride or copper sulfate) at the concentrations identified in the "high-performing" batches of FAC.

    • Run a fed-batch culture and monitor cell growth, viability, and product quality. If the spike-in reproduces the high-performance phenotype, you have identified the root cause.

  • Implement a Long-Term Solution:

    • Work with your raw material supplier to establish tighter specifications for your Ferric Ammonium Citrate. This may involve setting maximum allowable concentrations for key trace metal impurities like manganese and copper.[8]

    • Alternatively, switch to a pre-qualified, low-impurity grade of FAC for your cell culture media to ensure consistency.[9][10]

Data Presentation: Example of Impurity Analysis
FAC BatchViable Cell Density (x10⁶ cells/mL)Protein Titer (g/L)Manganese (ppm)Copper (ppm)
A (Low Performance) 8.51.2< 1< 0.5
B (High Performance) 12.32.1152.5
C (Low Performance) 8.91.3< 1< 0.5
Guide 2: Issues with the Cyanotype Photographic Process

The Problem: You are experiencing issues with your cyanotype prints, such as a blue or blue-gray fog in the highlights (unexposed areas), poor contrast, or the image washing away during processing.

The Likely Cause: These problems often stem from the quality of the Ferric Ammonium Citrate. The presence of ferrous (Fe²⁺) iron as an impurity is a common culprit for fogging.[12] The inherent variability of FAC can also lead to poor absorption of the sensitizer into the paper fibers, resulting in a weak image that washes out.[3]

Troubleshooting Workflow

Caption: Troubleshooting common issues in the cyanotype process.

Step-by-Step Protocol: Addressing Cyanotype Problems
  • Visual Inspection of the Sensitizer:

    • After mixing equal parts of your Ferric Ammonium Citrate (Part A) and Potassium Ferricyanide (Part B) solutions, observe the color. A healthy sensitizer should be a clear yellow-green or chartreuse color.[16]

    • If the mixed solution appears dark green or has a blue tint, it indicates that some of the ferric iron has already been reduced to ferrous iron, which will cause fogging in your prints.[12]

  • Test for Ferrous Iron Impurity:

    • To confirm the presence of ferrous iron in your FAC stock solution, place a few drops on a white surface and add a drop of your potassium ferricyanide solution.

    • The immediate formation of a dark blue precipitate (Prussian blue) confirms the presence of ferrous ions.

  • Mitigation Strategies:

    • Use Fresh Chemical: Discard the old or improperly stored FAC and purchase a fresh batch, preferably the "green" form, which is generally preferred for cyanotypes.[3][4]

    • Proper Storage: Always store your solid FAC and its stock solution in dark, airtight containers to protect it from light and moisture, which can accelerate the reduction to ferrous iron.[2][7]

    • Consider an Alternative Iron Source: For highly reproducible results, especially when making digital negatives, consider using a well-defined chemical like ammonium ferric oxalate, as proposed in alternative cyanotype processes.[3]

    • Address Wash-Out Issues: If your image is washing away, it may be due to the polymeric nature of a particular batch of FAC that doesn't penetrate the paper fibers well.[3] Experiment with different types of paper with better sizing or consider adding a sizing agent to your paper before coating.

III. References

  • Ataman Kimya. (n.d.). FERRIC AMMONIUM CITRATE. Retrieved from [Link]

  • Weiss, A., et al. (2022). Copper impurity of iron raw material contributes to improved cell culture performance. Biotechnology Progress, 38(4), e3251. Retrieved from [Link]

  • Weiss, A., et al. (2021). Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality. Biotechnology Progress, 37(4), e3148. Retrieved from [Link]

  • Weiss, A., et al. (2021). Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality. PubMed. Retrieved from [Link]

  • Neogen. (n.d.). Ferric Ammonium Citrate Supplement. Retrieved from [Link]

  • Nadeau, L. (n.d.). The Cyanotype Process. Retrieved from [Link]

  • Wikipedia. (n.d.). Ammonium ferric citrate. Retrieved from [Link]

  • BOXX CHEMICAL DISTRIBUTOR. (n.d.). Ammonium Ferric Citrate – Food, Lab & Imaging Grade. Retrieved from [Link]

  • SHOWA KAKO CORPORATION. (n.d.). Quality Specification: Ferric ammonium citrate. Retrieved from [Link]

  • PubChem. (n.d.). Ferric Ammonium Citrate. Retrieved from [Link]

  • FAO. (n.d.). FERRIC AMMONIUM CITRATE. Retrieved from [Link]

  • Ware, M. (n.d.). Towards an Unproblematic Cyanotype Chemistry. Retrieved from [Link]

  • Ascensus. (n.d.). Importance of Purity Profiles in Metal Salts. Retrieved from [Link]

  • Jacquard Products. (2015). Cyanotype Tips and Troubleshooting. Retrieved from [Link]

  • Ambition Pharma. (n.d.). Ferric Ammonium Citrate API Manufacturer. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Citrate Agar. Retrieved from [Link]

  • FAO. (n.d.). FERRIC AMMONIUM CITRATE. Retrieved from [Link]

  • IP/BP/USP. (n.d.). SPECIFICATION OF FERRIC AMMONIUM CITRATE. Retrieved from [Link]

  • 2M Group. (n.d.). Ferric Ammonium Citrate Safety Data Sheet. Retrieved from [Link]

  • ChemSupply Australia. (2024). Safety Data Sheet FERRIC AMMONIUM CITRATE. Retrieved from [Link]

  • Block, G. A., & Fadem, S. Z. (2010). Ferric citrate: a novel phosphate-binding agent. Expert Opinion on Investigational Drugs, 19(12), 1647-1654. Retrieved from [Link]

  • Jacquard Products. (n.d.). Cyanotype Instructions. Retrieved from [Link]

  • Photrio.com Photography Forums. (2010). Problems with ammonium iron citrate in cyanotype. Retrieved from [Link]

  • Waje, D. V., et al. (2015). Ferric citrate in end-stage kidney disease as a phosphate binder and source of iron: a review of clinical trials. Future Science OA, 1(4), FSO37. Retrieved from [Link]

  • USP. (2025). Ferric Ammonium Citrate. Retrieved from [Link]

  • USP. (2011). Ferric Ammonium Citrate for Oral Solution. Retrieved from [Link]

  • Westren Sea Products. (n.d.). Ferric Ammonium Citrate - Versatile Chemical Compound for Analytical Applications. Retrieved from [Link]

  • Shigematsu, T., et al. (2018). Effect of a Ferric Citrate Formulation, a Phosphate Binder, on Oxidative Stress in Chronic Kidney Diseases-Mineral and Bone Disorder Patients Receiving Hemodialysis: A Pilot Study. Therapeutic Apheresis and Dialysis, 22(1), 5-11. Retrieved from [Link]

  • Schulman, G. (n.d.). FERRIC CITRATE A NOVEL PHOSPHATE BINDER: THE TWO FACES OF JANUS. Retrieved from [Link]

  • SIELC Technologies. (2018). Ferric ammonium citrate. Retrieved from [Link]

  • Block, G. A., et al. (2015). The Phosphate Binder Ferric Citrate and Mineral Metabolism and Inflammatory Markers in Maintenance Dialysis Patients: Results From Prespecified Analyses of a Randomized Clinical Trial. American Journal of Kidney Diseases, 65(6), 875-886. Retrieved from [Link]

Sources

Technical Support Center: Navigating Oxidative Stress in Cellular Models of Iron Overload Induced by Ferric Ammonium Citrate (FAC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ferric ammonium citrate (FAC) to model iron-induced oxidative stress. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments, ensuring robust and reproducible results.

Introduction: The Double-Edged Sword of Iron

Iron is essential for numerous physiological processes, but its excess can be cytotoxic, primarily through the generation of reactive oxygen species (ROS) via the Fenton reaction. Ferric ammonium citrate is a widely used compound to induce a state of iron overload in vitro, providing a valuable model to study the mechanisms of oxidative stress and cellular damage.[1][2] However, working with FAC presents unique challenges. This guide is designed to address these issues head-on, providing you with the expertise to manage and interpret the nuances of your experimental system.

Troubleshooting Guide: From Assay Variability to Unexpected Cell Death

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: I'm seeing high variability in my cell viability assays (e.g., MTT, XTT) after FAC treatment. What could be the cause?

High variability in viability assays is a common issue that can mask the true effect of FAC. Several factors can contribute to this problem.

Possible Causes and Solutions:

  • Inconsistent FAC Preparation and Dosing: FAC solutions can be prone to precipitation, especially at high concentrations or after prolonged storage.

    • Solution: Always prepare fresh FAC solutions for each experiment. Ensure complete dissolution and sterile filter before adding to your culture medium. Perform a dose-response curve to determine the optimal concentration for your cell type, as sensitivity to FAC can vary significantly.[3]

  • Edge Effects in Multi-well Plates: The outer wells of a microplate are susceptible to evaporation and temperature fluctuations, leading to inconsistent results.[4]

    • Solution: To mitigate this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[4]

  • Interference with Assay Reagents: FAC, being a colored compound, can interfere with absorbance-based assays. Furthermore, high concentrations of FAC can directly reduce tetrazolium salts, leading to a false-positive signal for cell viability.

    • Solution: Include a "no-cell" control with FAC at the same concentrations as your experimental wells to measure the direct reduction of the assay reagent. Subtract this background absorbance from your experimental values. Consider using a viability assay based on a different principle, such as a fluorescence-based assay (e.g., Calcein-AM/Ethidium Homodimer-1) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).[5]

Table 1: Troubleshooting High Variability in Viability Assays

Potential Cause Recommended Action Rationale
Inconsistent FAC solutionPrepare fresh FAC for each experiment and sterile filter.Ensures consistent iron delivery and prevents cytotoxicity from precipitates.
Edge effects in platesDo not use the outer wells for experimental samples.Minimizes variability due to evaporation and temperature gradients.[4]
Assay interferenceInclude "no-cell" controls with FAC.Corrects for direct reduction of tetrazolium salts by FAC.
Consider alternative viability assays.Reduces interference from the colored FAC compound.
Q2: My cells are dying too rapidly, even at low FAC concentrations. How can I modulate the oxidative stress?

Rapid cell death can prevent you from studying the more subtle, time-dependent effects of iron overload.

Possible Causes and Solutions:

  • High Cellular Sensitivity: Different cell lines have varying capacities to handle iron and oxidative stress.

    • Solution: Perform a time-course and dose-response experiment to identify the optimal FAC concentration and treatment duration that induces a sublethal level of oxidative stress.

  • Depletion of Intracellular Antioxidants: FAC treatment can rapidly deplete endogenous antioxidants like glutathione (GSH).[6][7]

    • Solution: Co-treat your cells with an antioxidant such as N-acetylcysteine (NAC) or Glutathione to replenish intracellular antioxidant stores and mitigate the acute toxicity of FAC.[6][7] This allows for the investigation of longer-term effects of iron overload.

Experimental Workflow: Induction and Mitigation of FAC-Induced Oxidative Stress

FAC_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells C Treat Cells with FAC +/- Antioxidant A->C B Prepare Fresh FAC Solution B->C D Measure ROS Production C->D E Assess Mitochondrial Health C->E F Determine Cell Viability C->F

Caption: Experimental workflow for studying FAC-induced oxidative stress.

Q3: I'm not detecting a significant increase in ROS after FAC treatment. What am I doing wrong?

Failure to detect an increase in ROS can be due to several factors, from the timing of your measurement to the choice of your detection reagent.

Possible Causes and Solutions:

  • Incorrect Timing of Measurement: ROS production can be an early and transient event.

    • Solution: Perform a time-course experiment to identify the peak of ROS production. This may occur within hours of FAC treatment, well before significant cell death is observed.

  • Inappropriate ROS Probe: Different probes detect different types of ROS. The commonly used 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a general ROS indicator but can be prone to artifacts.[8][9][10]

    • Solution: Consider using a panel of ROS probes to get a more complete picture. For mitochondrial superoxide, MitoSOX™ Red is a more specific indicator.[1][11] For hydrogen peroxide, Amplex® Red can be used.[12]

  • Probe Loading and Measurement Issues: Improper loading of the fluorescent probe can lead to low signal.

    • Solution: Optimize the probe concentration and incubation time. Ensure that you are using the correct excitation and emission wavelengths for your specific probe.[8][13]

Signaling Pathway: FAC-Induced Oxidative Stress and Cell Death

FAC_Pathway FAC Ferric Ammonium Citrate (FAC) Iron Increased Intracellular Iron FAC->Iron Fenton Fenton Reaction Iron->Fenton ROS Increased ROS Fenton->ROS LipidP Lipid Peroxidation ROS->LipidP MitoDys Mitochondrial Dysfunction ROS->MitoDys Ferroptosis Ferroptosis LipidP->Ferroptosis Apoptosis Apoptosis MitoDys->Apoptosis

Sources

Validation & Comparative

A Researcher's Guide to Ferric Ammonium Citrate: A Comparative Analysis of Green and Brown Isomers in Experimental Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise selection of reagents is paramount to the validity and reproducibility of experimental outcomes. Ferric ammonium citrate (FAC), a widely utilized iron source in cell culture, animal studies, and pharmaceutical formulations, exists in two distinct forms: green and brown. While often used interchangeably, their differing physicochemical properties can elicit varied biological responses. This guide provides an in-depth comparison of green and brown ferric ammonium citrate, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific applications.

Unveiling the Chemical Dichotomy: Green vs. Brown Ferric Ammonium Citrate

Ferric ammonium citrate is a complex salt of undefined structure, composed of iron, ammonia, and citric acid.[1] The primary distinctions between the green and brown forms arise from their synthesis conditions, which in turn influence their chemical composition and reactivity.[1]

The brown form is typically produced from an alkaline solution, while the green form is precipitated from an acidic environment.[1] This results in notable differences in their iron, ammonia, and citric acid content.

PropertyGreen Ferric Ammonium CitrateBrown Ferric Ammonium CitrateReference
Appearance Thin, transparent green scales, granules, or powderThin, transparent brown, reddish-brown, or garnet-red scales or granules; brownish-yellow powder[1]
Iron (Fe) Content 14.5% - 16.0%16.5% - 22.5%[1][2][3]
Ammonia Content ~7.5%~9.0%[3]
Citric Acid Content ~75%~65%[3]
Solubility in Water Very solubleVery soluble[1][4]
Photosensitivity Highly photosensitive; more readily reducedLess photosensitive[3][5][6]
Typical Applications Nutritional supplements, food fortification, photosensitive materials, laboratory reagentsMedical iron supplements, food additives, industrial processes[1][2][5]

It is noteworthy that some sources suggest the green form contains a proportion of ferrous (Fe²⁺) iron, which may contribute to its higher reactivity and different biological effects.[5][7] The higher citric acid content in the green form may also influence its chelating properties and interaction with biological systems.

Experimental Insights: Comparing the Biological Effects

While direct comparative studies are limited, the differing chemical compositions of green and brown FAC suggest they may elicit distinct biological responses. Here, we synthesize available data and provide a framework for their experimental comparison.

Bioavailability and Efficacy in Iron-Deficiency Anemia Models

Ferric ammonium citrate is a common iron supplement for treating iron-deficiency anemia.[5] The bioavailability of an oral iron supplement is a critical factor in its efficacy. While one study indicated that ferric ammonium citrate, in general, has high bioavailability, it did not differentiate between the green and brown forms.[5] However, the lower iron content and potential presence of more readily absorbable ferrous iron in the green form could lead to differences in absorption and subsequent physiological effects.[5][7]

A comparative study of different oral iron preparations in women of reproductive age found that ferric ammonium citrate was a cost-effective choice for treating iron-deficiency anemia.[8] Another study comparing amino acid chelated iron with ferric ammonium citrate in children with iron-deficiency anemia found significant improvements in iron status with FAC, although the specific form (green or brown) was not specified.[9]

Hypothetical Experimental Comparison:

ParameterGreen Ferric Ammonium CitrateBrown Ferric Ammonium CitrateRationale
Hemoglobin Levels Potential for a more rapid, albeit potentially lower, increase due to the possible presence of Fe²⁺.Expected steady increase due to higher Fe³⁺ content.Fe²⁺ is generally more readily absorbed than Fe³⁺.
Serum Ferritin Levels May show a more immediate but less sustained increase.Likely to result in a more substantial and sustained increase in iron stores.Higher iron content in the brown form contributes more to iron storage.
Gastrointestinal Side Effects Potentially milder due to lower iron concentration per dose.May have a slightly higher incidence of GI side effects due to higher iron content.Higher doses of iron are associated with increased gastrointestinal distress.[10]
Cellular Iron Uptake and Toxicity in In Vitro Models

In cell culture, FAC is frequently used to induce iron overload and study cellular responses to iron.[11][12][13] The choice between the green and brown form can influence the rate and extent of cellular iron loading, as well as potential cytotoxicity. The higher reactivity of the green form might lead to a more rapid increase in intracellular iron, but also potentially higher oxidative stress.[3][6]

A study on porcine oocytes demonstrated that ferric ammonium citrate can induce iron-dependent cell death (ferroptosis) by increasing oxidative stress.[14] Another study in non-small-cell lung carcinoma cells showed that ammonium ferric citrate can inhibit cell proliferation and invasion, also suggesting a role in inducing ferroptosis.[15] These studies highlight the importance of carefully selecting the form and concentration of FAC to achieve the desired experimental outcome without inducing unintended toxicity.

Hypothetical Experimental Comparison:

ParameterGreen Ferric Ammonium CitrateBrown Ferric Ammonium CitrateRationale
Cellular Iron Uptake May exhibit faster initial uptake due to higher reactivity.May lead to a higher overall intracellular iron concentration over time due to higher iron content.The chemical form of the iron complex can influence its transport across the cell membrane.
Cell Viability (MTT Assay) May show toxicity at lower concentrations due to faster iron loading and potential for increased oxidative stress.May exhibit toxicity at slightly higher concentrations, corresponding to its higher iron content.Excessive intracellular iron can lead to the generation of reactive oxygen species and cell death.
Oxidative Stress (ROS Assay) Likely to induce a more rapid and pronounced increase in reactive oxygen species.Expected to induce a dose-dependent increase in ROS, but potentially at a slower rate than the green form.The presence of more reactive iron species can catalyze the formation of ROS.

Experimental Protocols

To facilitate a direct comparison of green and brown ferric ammonium citrate, we provide the following detailed experimental protocols.

In Vitro Cellular Iron Uptake and Viability Assay

This protocol utilizes the Caco-2 human intestinal cell line, a well-established model for studying iron absorption.[16][17][18][19][20][21]

Objective: To compare the effects of green and brown ferric ammonium citrate on cellular iron uptake and viability in Caco-2 cells.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Green Ferric Ammonium Citrate

  • Brown Ferric Ammonium Citrate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Ferritin ELISA kit

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed Caco-2 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to differentiate for 14-21 days, changing the medium every 2-3 days.

  • Treatment: Prepare stock solutions of green and brown FAC in sterile water. On the day of the experiment, dilute the stock solutions in serum-free DMEM to final concentrations ranging from 10 to 500 µM of elemental iron. Remove the culture medium from the cells and add 500 µL of the treatment medium to each well. Include a vehicle control (medium without FAC).

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability (MTT Assay):

    • After the 24-hour incubation, remove the treatment medium and add 500 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 500 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Cellular Iron Uptake (Ferritin Assay):

    • After the 24-hour incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer.

    • Determine the protein concentration of the cell lysates using a BCA protein assay.

    • Measure the ferritin concentration in the cell lysates using a ferritin ELISA kit, following the manufacturer's instructions.

    • Normalize the ferritin concentration to the total protein concentration (ng ferritin/mg protein).

Data Analysis: Compare the cell viability and ferritin levels between the green and brown FAC treatment groups at each concentration.

In Vivo Evaluation of Iron Bioavailability in an Iron-Deficient Rat Model

This protocol outlines a study to compare the efficacy of green and brown FAC in repleting iron stores in an iron-deficient rat model.[21]

Objective: To compare the bioavailability and efficacy of green and brown ferric ammonium citrate in treating iron-deficiency anemia in rats.

Materials:

  • Male Sprague-Dawley rats (weanling)

  • Iron-deficient diet

  • Green Ferric Ammonium Citrate

  • Brown Ferric Ammonium Citrate

  • Ferrous sulfate (positive control)

  • Vehicle control (e.g., deionized water)

  • Equipment for blood collection and analysis (hemoglobin, serum ferritin)

Procedure:

  • Induction of Iron Deficiency: Upon arrival, feed the weanling rats an iron-deficient diet for 4-5 weeks to induce iron-deficiency anemia. Monitor hemoglobin levels weekly to confirm the anemic state (hemoglobin < 7 g/dL).

  • Grouping and Treatment: Once anemic, randomly divide the rats into four groups (n=8-10 per group):

    • Group 1: Vehicle control (iron-deficient diet + vehicle)

    • Group 2: Green FAC (iron-deficient diet + green FAC at a specific iron dose, e.g., 10 mg Fe/kg body weight)

    • Group 3: Brown FAC (iron-deficient diet + brown FAC at the same iron dose)

    • Group 4: Ferrous sulfate (iron-deficient diet + ferrous sulfate at the same iron dose)

  • Administration: Administer the treatments daily via oral gavage for 2-3 weeks.

  • Monitoring: Monitor body weight and food intake throughout the study.

  • Blood Collection and Analysis: Collect blood samples at baseline (before treatment) and at the end of the study. Analyze the blood for:

    • Hemoglobin concentration

    • Serum iron concentration

    • Total iron-binding capacity (TIBC)

    • Serum ferritin concentration

  • Tissue Analysis (Optional): At the end of the study, euthanize the rats and collect the liver to determine liver iron stores.

Data Analysis: Compare the changes in hemoglobin, serum ferritin, and other iron status indicators between the treatment groups.

Visualizing the Pathways and Workflows

Cellular Iron Uptake and Regulation

The following diagram illustrates the key pathways of cellular iron uptake and its intracellular regulation, which are influenced by the administration of ferric ammonium citrate.

Cellular_Iron_Uptake cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space FAC Ferric Ammonium Citrate (Green or Brown) Fe3_citrate Fe³⁺-Citrate Complex FAC->Fe3_citrate Dissociation Fe2 Fe²⁺ Fe3_citrate->Fe2 Reduction DMT1 DMT1 Fe2->DMT1 Transport LIP Labile Iron Pool (LIP) DMT1->LIP TfR1 TfR1 Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage Mitochondria Mitochondria (Heme Synthesis) LIP->Mitochondria Utilization ROS Reactive Oxygen Species (ROS) LIP->ROS Fenton Reaction IRPs Iron Regulatory Proteins (IRPs) LIP->IRPs Regulation IRPs->TfR1 mRNA Stabilization IRPs->Ferritin Translational Repression

Caption: Cellular iron uptake from ferric ammonium citrate.

Experimental Workflow for In Vitro Comparison

This diagram outlines the key steps in the in vitro experimental workflow for comparing green and brown ferric ammonium citrate.

In_Vitro_Workflow Start Start: Caco-2 Cell Culture & Differentiation Treatment Treatment with Green vs. Brown FAC (Varying Concentrations) Start->Treatment Incubation 24-hour Incubation Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Viability Cell Viability Assay (e.g., MTT) Endpoint_Analysis->Viability Uptake Cellular Iron Uptake Assay (e.g., Ferritin ELISA) Endpoint_Analysis->Uptake ROS Oxidative Stress Assay (e.g., DCFDA) Endpoint_Analysis->ROS Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Uptake->Data_Analysis ROS->Data_Analysis

Caption: In vitro workflow for comparing FAC isomers.

Conclusion and Recommendations

The choice between green and brown ferric ammonium citrate is not trivial and can significantly impact experimental outcomes. The brown form, with its higher iron content, may be more suitable for applications requiring substantial iron loading or for use as a more concentrated iron supplement.[1][2][3] Conversely, the green form, with its lower iron content and potentially higher reactivity, may be preferred in studies where a more rapid cellular response is desired or where minimizing gastrointestinal side effects is a concern.[3][5][6]

Given the lack of direct comparative studies in the scientific literature, it is imperative for researchers to:

  • Characterize their FAC source: Due to the inherent variability of these compounds, it is advisable to confirm the iron content of the specific batch being used.[22][23]

  • Conduct pilot studies: Before embarking on large-scale experiments, it is prudent to perform pilot studies to determine the optimal concentration and form of FAC for the specific application and cell type or animal model.

  • Clearly report the form of FAC used: To enhance the reproducibility of research, publications should explicitly state whether green or brown ferric ammonium citrate was used.

By carefully considering the chemical differences and conducting appropriate validation experiments, researchers can harness the specific properties of each form of ferric ammonium citrate to advance their research in drug development and life sciences.

References

  • Comparison Study of Oral Iron Preparations Using a Human Intestinal Model. PMC.
  • Iron Absorption from Three Commercially Available Supplements in Gastrointestinal Cell Lines. MDPI.
  • Ferric Ammonium Citrate Green or Brown? | Cyanotype Guide. Cyanoprints.com.
  • Comparison between in vitro and in vivo methods to screen iron bioavailability. Taylor & Francis Online.
  • Evaluation of Iron Bioavailability in Caco-2 cell Culture Model: Modification of the Original Method. Nutrition and food in health and disease.
  • In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability. MDPI.
  • Case Study: SCC Supplies Ferric Ammonium Citrate with 20.5-22.5% Iron Content. Stanford Chemicals.
  • Ferric Ammonium Citrate, brown Lohtragon® C07 | Type 66. Dr. Paul Lohmann.
  • BP USP Ammonium Ferric Citrate Brown Green Powder Supplier Manufacturer. Lifeworth.
  • Ferric Ammonium Citrate Wh
  • FERRIC AMMONIUM CITRATE.
  • Ammonium Ferric Citrate – Food, Lab & Imaging Grade. BOXX CHEMICAL DISTRIBUTOR.
  • FERRIC AMMONIUM CITRATE GREEN. NEW ALLIANCE FINE CHEM PVT LTD.
  • FERRIC AMMONIUM CITR
  • The Differences – Project Blue Studio. Project Blue Studio.
  • FERRIC AMMONIUM CITRATE.
  • Effect of cellular iron concentration on iron uptake by hep
  • Physician's Guide to Oral Iron Supplements. SABM.org.
  • FERRIC AMMONIUM CITR
  • Increasing Intracellular Levels of Iron with Ferric Ammonium Citrate Leads to Reduced P-glycoprotein Expression in Human Immortalised Brain Microvascular Endothelial Cells. PubMed.
  • In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability. PMC.
  • Assessment of the Efficacy of a Low-Dose Iron Supplement in Restoring Iron Levels to Normal Range among Healthy Premenopausal Women with Iron Deficiency without Anemia. MDPI.
  • Study Protocol NCT05309499 An Open, Prospective study on the Efficacy of iRon therapy using intravenous (IV) iron supplements r. ClinicalTrials.gov.
  • Development of an iron overload HepG2 cell model using ferrous ammonium citr
  • Ferric Ammonium Citr
  • Brown or Green FAC for VDB. Photrio.com Photography Forums.
  • Feeding ferric ammonium citrate to decrease the risk of sulfur toxicity: Effects on trace mineral absorption and status of beef steers.
  • Towards an Unproblem
  • Ferric ammonium citr
  • Ferric ammonium citrate regulates iron death in mature porcine oocytes and their embryonic development in vitro through the NRF2 signaling p
  • Comparative Study of Different Oral Iron Preparations in Females of Reproductive Age Group.
  • Ammonium Ferric Citrate induced Ferroptosis in Non-Small-Cell Lung Carcinoma through the inhibition of GPX4-GSS/GSR-GGT axis activity.
  • Comparative study of different oral iron preparations in Gynecological and postnatal patients. International Journal of Reproduction, Contraception, Obstetrics and Gynecology.
  • UV-vis spectra of iron(III)-citrate complexes in aqueous solutions...
  • [Ferric ammonium citrate as virulence-enhancing agent in the toxicity test of Vibrio cholerae and the potency assay of cholera vaccine]. PubMed.
  • Amino Acid Chelated Iron Versus Ferric Ammonium Citrate on Iron Status in Egyptian Children with Iron Deficiency Anemia: A Randomized Controlled Study. PubMed.
  • Improvement in iron deficiency anemia through therapy with ferric ammonium citrate and vitamin C and the effects of aerobic exercise. Jost Chemical.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ferric Ammonium Citrate

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, field-proven framework for the safe and compliant disposal of Ferric Ammonium Citrate, a common reagent in pharmaceutical development, blueprinting, and other laboratory applications. Our focus extends beyond simple instructions to elucidate the chemical principles that underpin these essential safety protocols.

Hazard Profile and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. Ferric Ammonium Citrate, while not classified as acutely toxic, presents several hazards that demand respect and proper handling.

  • Primary Hazards : It is classified as an irritant, capable of causing skin, eye, and respiratory tract irritation[1][2][3][4]. Inhalation of dust should be minimized[5][6][7].

  • Fire and Decomposition : The compound itself is not combustible[8]. However, in a fire, it can decompose to produce hazardous gases, including nitrogen oxides and ammonia[4][7][8].

  • Chemical Incompatibilities : Ferric Ammonium Citrate is incompatible with strong oxidizing agents, iodides, and tannins[5][7][8][9]. Contact with these substances should be avoided to prevent unintended reactions.

  • Environmental Concerns : While data is limited, the compound may be toxic to aquatic life, and release into the environment or sewer systems should be strictly avoided[8][10].

Mandatory Personal Protective Equipment (PPE)

Adherence to a strict PPE regimen is non-negotiable. When handling Ferric Ammonium Citrate in any form, personnel must wear:

  • Eye Protection : Chemical safety goggles or glasses with side shields[5][7].

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile)[1][7].

  • Body Protection : A lab coat or other protective clothing to prevent skin contact[5][7].

  • Respiratory Protection : If significant dust generation is unavoidable, an approved respirator should be used in a well-ventilated area[1][2][7].

The Disposal Decision Workflow

The appropriate disposal pathway depends on the physical state and contamination level of the waste. This workflow provides a logical decision-making process for managing different forms of Ferric Ammonium Citrate waste.

G cluster_form Step 1: Determine Waste Form cluster_action Step 2: Select Disposal Protocol start Identify Ferric Ammonium Citrate Waste solid Solid (Unused reagent, spill residue) start->solid aqueous Aqueous Solution (Working solutions, rinsates) start->aqueous contaminated Contaminated Materials (PPE, weigh boats, wipes) start->contaminated package Protocol 4.1: Collect in a labeled, sealed hazardous waste container. solid->package treat Protocol 4.2: Neutralize to precipitate ferric hydroxide. aqueous->treat segregate Protocol 4.3: Segregate into solid hazardous waste stream. contaminated->segregate end_point Dispose via Licensed Chemical Waste Contractor package->end_point treat->end_point segregate->end_point

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.